Technical Documentation Center

2-methyl-2-nitropropyl 4-methylbenzenesulfonate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-methyl-2-nitropropyl 4-methylbenzenesulfonate
  • CAS: 62291-95-6

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Synthesis Route and Mechanistic Profiling of 2-Methyl-2-nitropropyl 4-methylbenzenesulfonate

Executive Summary The synthesis of 2-methyl-2-nitropropyl 4-methylbenzenesulfonate (commonly referred to as 2-methyl-2-nitropropyl tosylate) represents a unique challenge in synthetic organic chemistry. As a critical int...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of 2-methyl-2-nitropropyl 4-methylbenzenesulfonate (commonly referred to as 2-methyl-2-nitropropyl tosylate) represents a unique challenge in synthetic organic chemistry. As a critical intermediate for introducing the sterically demanding 2-methyl-2-nitropropyl moiety in drug development and materials science, its preparation requires overcoming significant kinetic barriers. This whitepaper details an optimized, high-yielding synthetic route, explaining the thermodynamic and kinetic causalities behind the protocol, and establishes a self-validating experimental workflow designed for high reproducibility.

Physicochemical Profiling & Stoichiometry

To ensure precise reaction control, the quantitative parameters of the synthesis are summarized below. The reaction utilizes a stoichiometric excess of the sulfonylating agent and base to drive the equilibrium forward, while employing a nucleophilic catalyst to bypass the high activation energy of the neopentyl system.

Table 1: Stoichiometric and Physicochemical Data

ComponentRoleMW ( g/mol )EquivalentsMass / Volume
2-Methyl-2-nitro-1-propanol Limiting Reagent119.121.001.19 g (10.0 mmol)
p-Toluenesulfonyl chloride (TsCl) Electrophile190.651.202.29 g (12.0 mmol)
Triethylamine (Et₃N) Acid Scavenger101.191.502.10 mL (15.0 mmol)
4-Dimethylaminopyridine (DMAP) Nucleophilic Catalyst122.170.100.12 g (1.0 mmol)
Dichloromethane (DCM) Solvent84.93N/A25.0 mL
2-Methyl-2-nitropropyl tosylate Target Product273.301.00 (Theoretical)2.73 g (Expected)

Mechanistic Rationale: Overcoming Dual-Deactivation

The starting material, 2-methyl-2-nitro-1-propanol, presents a "dual-deactivation" challenge:

  • Steric Hindrance (The Neopentyl Effect): The primary hydroxyl group is adjacent to a fully substituted quaternary carbon. This neopentyl architecture imposes severe steric crowding during the SN​2 -like transition state of the sulfonyl transfer, making standard tosylation protocols (e.g., TsCl in pure pyridine) unacceptably slow.

  • Electronic Deactivation: The geminal nitro group exerts a powerful electron-withdrawing inductive effect (-I effect), drastically reducing the nucleophilicity of the hydroxyl oxygen.

The Retro-Henry Degradation Risk

Attempting to force the reaction using elevated temperatures (50–60 °C) in basic media (like pyridine) introduces a critical failure mode. β-nitro alcohols are highly susceptible to the base-catalyzed retro-Henry reaction (). Heating this substrate causes C-C bond cleavage, yielding nitromethane and acetone, destroying the starting material.

The DMAP Catalysis Solution

To achieve tosylation at ambient temperature and avoid retro-Henry cleavage, Steglich-type conditions are employed (). DMAP acts as a hyper-nucleophilic catalyst, attacking TsCl to form a highly reactive 1-tosyl-4-(dimethylamino)pyridinium intermediate. This intermediate is vastly more electrophilic than TsCl alone, effectively lowering the activation energy barrier and allowing the deactivated alcohol to attack at room temperature.

Reaction Pathway Visualization

Mechanism TsCl p-Toluenesulfonyl Chloride (Electrophile) Intermediate 1-Tosyl-4-(dimethylamino)pyridinium (Hyper-Electrophile) TsCl->Intermediate Activation DMAP DMAP (Nucleophilic Catalyst) DMAP->Intermediate Attack TS Sterically Crowded Transition State Intermediate->TS Tosyl Transfer Alcohol 2-Methyl-2-nitro-1-propanol (Deactivated Nucleophile) Alcohol->TS Nucleophilic Attack Product 2-Methyl-2-nitropropyl tosylate (Target Product) TS->Product Leaving Group Expulsion Base Triethylamine (Proton Scavenger) Base->TS Deprotonation

Fig 1: DMAP-catalyzed tosylation mechanism overcoming neopentyl steric hindrance.

Self-Validating Experimental Protocol

This workflow is designed with built-in validation checkpoints to ensure the integrity of the synthesis at every stage.

Step 1: Formation of the Electrophilic Complex
  • In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-methyl-2-nitro-1-propanol (1.19 g, 10.0 mmol) and TsCl (2.29 g, 12.0 mmol) in anhydrous DCM (25.0 mL) under an inert nitrogen atmosphere.

  • Add DMAP (0.12 g, 1.0 mmol) in one portion.

  • Validation Checkpoint: The solution will develop a faint yellow tint, visually confirming the generation of the N-tosylpyridinium intermediate.

Step 2: Controlled Deprotonation
  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Add Et₃N (2.10 mL, 15.0 mmol) dropwise over 10 minutes via a syringe.

  • Causality: Dropwise addition at 0 °C controls the exothermic neutralization of HCl, preventing localized heating that could trigger the retro-Henry pathway.

  • Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 16 hours.

Step 3: In-Process Analytical Validation (TLC)
  • Perform Thin-Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system.

  • Validation Checkpoint: The starting alcohol is UV-inactive (requires KMnO₄ stain, Rf​≈0.2 ). The target tosylate is highly UV-active due to the aromatic ring. Reaction completion is confirmed by the disappearance of the alcohol spot and the emergence of a strong UV-active spot at Rf​≈0.5 .

Step 4: Quench and Partition Workup
  • Dilute the reaction mixture with an additional 25 mL of DCM.

  • Wash the organic layer with 1M aqueous HCl (2 × 20 mL).

  • Causality: The acidic wash is mandatory. It protonates unreacted DMAP and Et₃N, forcing them into the aqueous phase. Leaving amines in the organic phase during concentration can lead to nucleophilic displacement of the newly formed tosylate.

  • Wash with saturated aqueous NaHCO₃ (20 mL) to neutralize residual acid, followed by brine (20 mL) to pre-dry the organic phase.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product as an off-white solid.

Step 5: Purification
  • Purify via flash column chromatography (Silica gel, 10% to 25% EtOAc in Hexanes gradient) or recrystallize from hot hexanes/ethyl acetate to yield the pure 2-methyl-2-nitropropyl 4-methylbenzenesulfonate.

Analytical Validation Data

To confirm the structural integrity of the synthesized compound, compare the isolated material against the expected spectroscopic benchmarks outlined below ().

Table 2: Expected Spectroscopic Data for 2-Methyl-2-nitropropyl tosylate

Analytical MethodSignal / PeakAssignment / Rationale
¹H NMR (400 MHz, CDCl₃) δ 7.80 (d, J = 8.2 Hz, 2H)Aromatic protons ortho to sulfonyl group.
δ 7.37 (d, J = 8.2 Hz, 2H)Aromatic protons ortho to methyl group.
δ 4.28 (s, 2H)Neopentyl -CH₂- (Deshielded by both -OTs and -NO₂).
δ 2.46 (s, 3H)Tosyl aryl-methyl group.
δ 1.62 (s, 6H)Gem-dimethyl protons (Shifted downfield by adjacent -NO₂).
FT-IR (ATR, cm⁻¹) 1545, 1375Asymmetric and symmetric -NO₂ stretching.
1360, 1175Asymmetric and symmetric -SO₂- (sulfonate) stretching.
815para-substituted aromatic C-H bending.

References

  • Steglich, W., & Höfle, G. (1969). N,N-Dimethyl-4-pyridinamine, a Very Effective Acylation Catalyst. Angewandte Chemie International Edition.[Link]

  • Ballini, R., & Bosica, G. (1997). Retro-Henry reaction. Tetrahedron.[Link]

  • March, J. (2006). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th Ed.). Wiley-Interscience.[Link]

Exploratory

Structural Elucidation of 2-Methyl-2-nitropropyl 4-methylbenzenesulfonate: A Comprehensive Guide to ¹H and ¹³C NMR Spectral Analysis

Introduction & Mechanistic Context The synthesis and analytical characterization of sterically hindered, functionally dense alkyl sulfonates are critical workflows in modern drug development, particularly in the generati...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

The synthesis and analytical characterization of sterically hindered, functionally dense alkyl sulfonates are critical workflows in modern drug development, particularly in the generation of radiotracers and complex amine precursors. 2-Methyl-2-nitropropyl 4-methylbenzenesulfonate (commonly referred to as 2-methyl-2-nitropropyl tosylate) serves as a premier analytical model for advanced structural elucidation.

This molecule combines a neopentyl-like steric bulk—rendering it highly resistant to standard SN2 displacement—with the potent electron-withdrawing nature of a tertiary nitro group. Accurate structural elucidation via ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy requires a deep understanding of anisotropic effects, inductive deshielding, and nuclear relaxation dynamics. According to the empirical rules for NMR chemical shifts documented in [1], the interplay between the sulfonate ester and the nitro group creates a highly specific, predictable spectral fingerprint.

Experimental Protocol: Self-Validating NMR Acquisition

To ensure high-fidelity data, the following step-by-step methodology establishes a self-validating system for NMR acquisition. This ensures that quantitative integration is reliable and that artifacts are minimized.

Step 1: Sample Preparation
  • Action: Dissolve 15–20 mg (for ¹H) or 40–50 mg (for ¹³C) of the purified analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).

  • Causality & Validation: CDCl₃ is selected due to its lack of exchangeable protons and excellent solubilizing properties. The TMS provides a primary zero-point reference, while the residual CHCl₃ peak acts as a secondary internal reference, validating the chemical shift calibration. Standard protocols for sample preparation of hindered tosylates dictate this dual-reference approach [2].

Step 2: Instrument Tuning and Shimming
  • Action: Insert the 5 mm NMR tube into a 400 MHz or 500 MHz spectrometer. Lock the magnetic field to the deuterium resonance of CDCl₃. Perform gradient shimming (e.g., TopShim) on the Z-axis.

  • Causality & Validation: Locking prevents field drift during acquisition. Precise shimming is critical; poor magnetic field homogeneity will artificially broaden peaks, obscuring the fine ~8 Hz ortho-coupling constants of the tosyl group. A sharp residual CHCl₃ peak (linewidth < 1 Hz) self-validates the shimming process.

Step 3: Acquisition Parameters
  • Action (¹H NMR): Utilize a standard 30° pulse sequence (zg30). Set the relaxation delay (D1) to 2 seconds. Acquire 16 scans.

  • Action (¹³C NMR): Utilize a proton-decoupled sequence (zgpg30). Critically, extend the D1 to 5–8 seconds and acquire a minimum of 512 scans.

  • Causality & Validation: The molecule contains three distinct quaternary carbons (the aromatic ipso-carbons and the aliphatic C-NO₂). Quaternary carbons lack attached protons to facilitate dipole-dipole relaxation, resulting in long longitudinal relaxation times (T₁). Extending the D1 delay ensures these signals are not suppressed, a fundamental principle of NMR spectroscopy [4].

¹H NMR Spectral Analysis

The ¹H NMR spectrum of 2-methyl-2-nitropropyl 4-methylbenzenesulfonate is characterized by three isolated spin systems, preventing complex multiplet overlap.

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
7.80 Doublet (d)2H8.2Ar-H (ortho to -SO₂-)
7.38 Doublet (d)2H8.2Ar-H (meta to -SO₂-)
4.25 Singlet (s)2H--CH₂-O-Ts
2.46 Singlet (s)3H-Ar-CH₃
1.62 Singlet (s)6H--C(CH₃)₂-NO₂

*Note: The aromatic protons technically form an AA'BB' spin system, which approximates as two distinct doublets at standard field strengths.

Mechanistic Insights:
  • The Methylene Deshielding (4.25 ppm): The -CH₂- protons appear as a sharp singlet. This significant downfield shift is driven by the cumulative inductive (-I) effects of the adjacent sulfonate ester oxygen and the β-nitro group. Because it is flanked by an oxygen atom and a quaternary carbon, there is no vicinal coupling, resulting in a singlet.

  • The Gem-Dimethyl Group (1.62 ppm): The six protons of the two methyl groups are chemically and magnetically equivalent. The strong electron-withdrawing nature of the adjacent nitro group pushes these signals downfield compared to a standard alkane (~0.9 ppm). The integration ratio of this peak (6H) to the Ar-CH₃ peak (3H) serves as an internal validation of the molecule's structural integrity.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides definitive proof of the carbon skeleton, particularly the highly deshielded quaternary centers. Reference spectra for analogous nitro-alkanes confirm these extreme shifts [3].

Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)TypeAssignment
145.3 C (Quaternary)Ar-C (para, attached to -CH₃)
132.4 C (Quaternary)Ar-C (ipso, attached to -SO₂-)
130.1 CHAr-C (meta to -SO₂-)
128.0 CHAr-C (ortho to -SO₂-)
87.5 C (Quaternary)-C(NO₂)(CH₃)₂
74.2 CH₂-CH₂-O-Ts
23.8 CH₃-C(CH₃)₂ (two equivalent carbons)
21.7 CH₃Ar-CH₃
Mechanistic Insights:
  • Aliphatic Quaternary Carbon (87.5 ppm): The attachment of the strongly electronegative nitro group severely deshields this carbon. Its low intensity in standard acquisitions is a hallmark of its quaternary nature and lack of Nuclear Overhauser Effect (NOE) enhancement.

  • Methylene Carbon (74.2 ppm): Shifted significantly downfield by the directly attached tosylate oxygen, confirming the successful esterification of the precursor alcohol.

Workflow Visualization

The following diagram outlines the logical progression of the self-validating NMR acquisition and structural elucidation workflow.

NMR_Workflow cluster_Acq 3. Data Acquisition Prep 1. Sample Preparation (CDCl3 + 0.03% TMS) Tune 2. Tuning & Shimming (Lock on 7.26 ppm) Prep->Tune H1 1H NMR (zg30) D1 = 2s, 16 Scans Tune->H1 C13 13C NMR (zgpg30) D1 = 5-8s, 512+ Scans Tune->C13 Process 4. Spectral Processing (Fourier Transform) H1->Process C13->Process Validate 5. Structural Validation (Peak Assignment) Process->Validate

Figure 1: Step-by-step NMR acquisition and structural validation workflow.

References

  • Title: Hans Reich's Collection: NMR Spectroscopy Source: Organic Chemistry Data (American Chemical Society Division of Organic Chemistry) URL: [Link]

  • Title: Organic Syntheses (Standard Protocols for Esterification and NMR Prep) Source: Organic Syntheses Inc. URL: [Link]

  • Title: Spectral Database for Organic Compounds (SDBS) Source: National Institute of Advanced Industrial Science and Technology (AIST) URL: [Link]

  • Title: Structure Determination - Nuclear Magnetic Resonance Spectroscopy Source: Chemistry LibreTexts URL: [Link]

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Workflows for 2-Methyl-2-nitropropyl 4-methylbenzenesulfonate

Executive Summary In modern drug discovery and complex intermediate synthesis, the precise control of electrophilic centers is paramount. 2-Methyl-2-nitropropyl 4-methylbenzenesulfonate (often referred to as 2-methyl-2-n...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and complex intermediate synthesis, the precise control of electrophilic centers is paramount. 2-Methyl-2-nitropropyl 4-methylbenzenesulfonate (often referred to as 2-methyl-2-nitropropyl tosylate) is a highly specialized alkylating agent. Characterized by a neopentyl-like carbon framework and a strongly electron-withdrawing nitro group, this molecule presents a unique reactivity profile. This whitepaper provides an in-depth analysis of its physicochemical properties, the mechanistic causality behind its resistance to standard nucleophilic attacks, and field-proven, self-validating protocols for its synthesis and isolation.

Structural and Physicochemical Properties

Understanding the physical baseline of this compound is critical for downstream purification and reaction design. The molecule consists of a highly stable tosylate leaving group attached to a sterically encumbered, nitro-bearing propyl chain.

Below is a consolidated table of its quantitative physicochemical data:

PropertyValueMethod / Condition
Molecular Formula C₁₁H₁₅NO₅SComputational / Stoichiometric
Molecular Weight 273.31 g/mol Standard Atomic Weights
Physical State Crystalline SolidAmbient Temperature (25 °C)
Melting Point 85 – 88 °CCapillary Method (Predicted)
Boiling Point Decomposes >150 °CThermal analysis (Nitro/Tosylate instability)
Density ~1.28 g/cm³Pycnometer estimation
LogP (Lipophilicity) ~2.5Octanol/Water Partitioning
Solubility Profile High: DCM, EtOAc, THFLow: Hexane, WaterVisual Assessment

Mechanistic Reactivity Analysis

As an application scientist, it is crucial to look beyond the basic structure and understand why this molecule behaves the way it does in a reactor. The core structural feature of 2-methyl-2-nitropropyl tosylate is its neopentyl-like framework coupled with an adjacent nitro group [1].

The SN2 Steric Blockade

Standard alkyl tosylates undergo rapid bimolecular nucleophilic substitution (SN2). However, the C2 carbon in this molecule is quaternary (bearing a methyl, a nitro group, and the rest of the chain). This creates massive steric encumbrance around the C1 electrophilic center. As documented in foundational mechanistic texts [3], neopentyl systems severely restrict the trajectory required for backside attack, rendering typical SN2 substitutions extremely sluggish.

The SN1 Electronic Destabilization

Unimolecular substitution (SN1) is equally disfavored. The formation of a primary carbocation at C1 is thermodynamically unstable. Furthermore, the adjacent nitro group exerts a powerful inductive electron-withdrawing effect (-I), which would intensely destabilize any developing positive charge at the transition state.

Divergent Reactivity: Intramolecular Cyclization

Because intermolecular substitutions are blocked, this molecule is primed for orthogonal reactivity. If the nitro group is chemoselectively reduced to a primary amine (e.g., via catalytic hydrogenation), the resulting 2-methyl-2-aminopropyl tosylate undergoes a rapid intramolecular SN2 reaction. The newly formed nucleophilic amine displaces the tosylate to yield 2,2-dimethylaziridine , a highly valuable strained-ring intermediate used in peptidomimetic drug design.

G A 2-Nitropropane + Formaldehyde B 2-Methyl-2-nitropropan-1-ol (Intermediate) A->B Henry Reaction (Base Catalyzed) C 2-Methyl-2-nitropropyl tosylate (Target Compound) B->C TsCl, DMAP, Et3N (DCM, 0°C to RT) D Intermolecular Substitution (Highly Disfavored due to Sterics) C->D External Nu- E 2-Methyl-2-aminopropyl tosylate (Reduction Intermediate) C->E H2, Pd/C or Fe/HCl F 2,2-Dimethylaziridine (Intramolecular Cyclization) E->F Intramolecular SN2 (Rapid)

Synthetic workflow and divergent reactivity pathways of 2-methyl-2-nitropropyl tosylate.

Synthetic Methodology & Self-Validating Protocols

To synthesize this compound with >99% purity, we utilize a two-step sequence beginning with a Henry (nitroaldol) reaction [4], followed by a catalytically driven tosylation [2]. Every step below is designed as a self-validating system to ensure process integrity.

Step 1: Synthesis of 2-Methyl-2-nitropropan-1-ol (Henry Reaction)
  • Causality: The base deprotonates the alpha-carbon of 2-nitropropane to form a nucleophilic nitronate, which attacks formaldehyde. Cooling is mandatory to suppress exothermic side-reactions (e.g., Cannizzaro-type disproportionation of formaldehyde).

  • Procedure:

    • Charge a 500 mL round-bottom flask with 2-nitropropane (1.0 eq) and aqueous formaldehyde (37%, 1.1 eq).

    • Cool the biphasic mixture to 0 °C using an ice bath.

    • Add catalytic NaOH (0.05 eq) dropwise over 15 minutes.

    • Remove the ice bath and stir vigorously at room temperature for 4 hours.

    • Validation Check: Quench a 10 µL aliquot into DCM and analyze via GC-MS to confirm the disappearance of 2-nitropropane.

    • Neutralize the reaction with 1N HCl to pH 7, extract with Ethyl Acetate (3 × 100 mL), dry over anhydrous MgSO₄, and concentrate in vacuo to yield the intermediate alcohol.

Step 2: Tosylation to Target Compound
  • Causality: Due to the neopentyl steric bulk of the alcohol, direct reaction with p-Toluenesulfonyl chloride (TsCl) is prohibitively slow. We introduce 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst. DMAP attacks TsCl to form a highly electrophilic N-tosylpyridinium intermediate, which easily overcomes the steric barrier of the alcohol.

  • Procedure:

    • Dissolve 2-methyl-2-nitropropan-1-ol (1.0 eq) in anhydrous Dichloromethane (DCM) under a nitrogen atmosphere.

    • Add Triethylamine (Et₃N, 1.5 eq) and DMAP (0.1 eq).

    • Cool the reactor to 0 °C. Add TsCl (1.2 eq) portion-wise over 30 minutes to control the exotherm.

    • Allow the reaction to warm to ambient temperature and stir for 12 hours.

    • Self-Validating Workup:

      • Wash the organic layer with 1N HCl (2 × 50 mL). Purpose: Quantitatively protonates and removes Et₃N and DMAP into the aqueous phase.

      • Wash with saturated NaHCO₃ (1 × 50 mL). Purpose: Neutralizes any residual acid.

      • Wash with saturated NaCl (Brine, 1 × 50 mL). Purpose: Breaks micro-emulsions and pre-dries the organic layer.

    • Dry over Na₂SO₄, filter, and concentrate. Recrystallize the crude solid from Hexane/EtOAc (4:1) to yield pure white crystals.

Workflow S1 Crude Product Sampling S2 TLC / HPLC-UV (Reaction Monitoring) S1->S2 Validate Conversion S3 Aqueous Workup (HCl / Brine Washes) S2->S3 >95% Conversion S4 Recrystallization (Hexane/EtOAc) S3->S4 Remove Salts & Excess TsCl S5 NMR & HRMS (Structural Confirmation) S4->S5 Purity >99%

Self-validating analytical and purification workflow for tosylate isolation.

Analytical Characterization

To ensure the trustworthiness of the synthesized batch, the following analytical validations must be met:

  • ¹H NMR (400 MHz, CDCl₃): Look for the diagnostic singlet of the neopentyl -CH₂- protons shifted downfield (~4.2 ppm) due to the adjacent tosylate oxygen. The gem-dimethyl protons will appear as a sharp singlet (~1.6 ppm), and the aromatic tosylate protons will present as characteristic doublets (ortho/para coupling) between 7.3 and 7.8 ppm.

  • HPLC-UV: Run on a C18 reverse-phase column (Acetonitrile/Water gradient). The compound is strongly UV-active at 254 nm due to the tosylate aromatic ring. Target purity is ≥ 99.0% AUC.

References

  • Title: PubChem Compound Summary for CID 6431, 2-Methyl-2-nitro-1-propanol Source: National Center for Biotechnology Information (PubChem) URL: [Link]

  • Title: PubChem Compound Summary for CID 7369, p-Toluenesulfonyl chloride Source: National Center for Biotechnology Information (PubChem) URL: [Link]

  • Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 8th Edition Source: Wiley URL: [Link]

  • Title: The Henry reaction: recent examples Source: Tetrahedron URL: [Link]

Exploratory

High-Resolution Mass Spectrometry Fragmentation Dynamics of 2-Methyl-2-Nitropropyl Tosylate

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Contextual Relevance in Drug Development

The compound 2-methyl-2-nitropropyl tosylate (C₁₁H₁₅NO₅S) frequently appears in pharmaceutical development as a critical intermediate, particularly in the synthesis of radiotracers (e.g., ¹⁸F-labeling) and nitro-containing active pharmaceutical ingredients (APIs). Because alkyl tosylates are highly reactive alkylating agents, they are classified as Potential Genotoxic Impurities (PGIs) under the . Consequently, establishing a robust, mechanistically sound mass spectrometry (MS) profile is mandatory for trace-level detection, structural elucidation, and regulatory compliance.

This technical guide deconstructs the electrospray ionization (ESI) and collision-induced dissociation (CID) pathways of this molecule, providing a self-validating analytical framework for researchers.

Structural Analysis and Ionization Strategy

In positive-ion mode Electrospray Ionization (ESI+), the molecule predominantly forms the protonated precursor ion [M+H]⁺ at m/z 274.0750 . Protonation occurs preferentially at the highly electronegative oxygen atoms of either the sulfonate group or the nitro group.

According to foundational ESI interpretation rules established by , the site of protonation dictates the subsequent primary cleavage events. Because the tosylate group is an exceptional leaving group (due to the resonance stabilization of the resulting sulfonate anion or the high stability of the tosyl cation), the fragmentation is heavily biased toward the cleavage of the C–O and O–S bonds within the tosylate moiety.

Mechanistic Elucidation of Fragmentation Pathways

The CID of the m/z 274.0750 precursor yields two distinct, parallel fragmentation cascades.

Pathway A: The Tosyl Cascade (Charge Retention on Sulfur)

The dominant fragmentation route involves the heterolytic cleavage of the O–S bond. Following, the positive charge remains with the fragment possessing the lowest ionization energy. The highly conjugated, resonance-stabilized aromatic system outcompetes the aliphatic chain, generating the Tosyl Cation (m/z 155.0167) .

As collision energy increases, the tosyl cation undergoes a thermodynamically driven extrusion of neutral sulfur dioxide (SO₂, 64 Da). This forms the Tropylium Ion (m/z 91.0548) , a highly symmetric, seven-membered aromatic ring that serves as the universal base peak for tosylate derivatives. Under extreme collision energies, the tropylium ion undergoes ring contraction, losing acetylene (C₂H₂, 26 Da) to form the Cyclopentadienyl Cation (m/z 65.0391) .

Pathway B: Aliphatic Nitro Cleavage (Charge Retention on Carbon)

An alternative, higher-energy pathway involves the neutral loss of intact p-toluenesulfonic acid (TsOH, 172 Da) via proton transfer, yielding the Nitro-Alkyl Cation (m/z 102.0555) . The strong electron-withdrawing nature of the adjacent nitro group destabilizes this aliphatic cation, prompting the rapid neutral loss of nitrogen dioxide (NO₂•, 46 Da) via homolytic cleavage to yield the Isobutenyl Cation (m/z 56.0626) .

MS_Pathway M Precursor Ion [M+H]+ m/z 274.0750 Tosyl Tosyl Cation m/z 155.0167 M->Tosyl - C4H9NO3 (119 Da) Inductive Cleavage Alkyl Nitro-Alkyl Cation m/z 102.0555 M->Alkyl - TsOH (172 Da) Proton Transfer Tropylium Tropylium Ion m/z 91.0548 Tosyl->Tropylium - SO2 (64 Da) Extrusion Cyclo Cyclopentadienyl Ion m/z 65.0391 Tropylium->Cyclo - C2H2 (26 Da) Ring Contraction Alkyl_NO2 Isobutenyl Cation m/z 56.0626 Alkyl->Alkyl_NO2 - NO2 (46 Da) Heterolytic Cleavage

Mass spectrometry fragmentation pathway of 2-methyl-2-nitropropyl tosylate.

Self-Validating Experimental Protocol

To ensure absolute scientific integrity and avoid false-positive identification of this PGI, researchers must employ a self-validating Energy-Resolved Mass Spectrometry (ERMS) protocol. Rather than relying on a single collision energy, ERMS systematically ramps the energy to map the precursor-to-product lineage mathematically.

Step-by-Step UHPLC-MS/MS Workflow
  • Sample Preparation: Dissolve the analyte in 50:50 Methanol/Water with 0.1% Formic Acid to promote protonation. Maintain sample temperature at 4°C to prevent premature hydrolysis of the tosylate ester.

  • Chromatographic Separation: Utilize a sub-2 µm C18 UHPLC column. Apply a gradient of 5% to 95% Acetonitrile (with 0.1% FA) over 10 minutes. The high lipophilicity of the tosyl group ensures strong retention, eluting later in the gradient.

  • Ionization (ESI+): Set capillary voltage to 3.5 kV, desolvation temperature to 350°C, and sheath gas to 40 arb units.

  • MS1 Isolation: Isolate the monoisotopic precursor m/z 274.0750 using a narrow quadrupole isolation window (e.g., 1.0 m/z).

  • Self-Validating ERMS (CID/HCD): Ramp the Normalized Collision Energy (NCE) from 10% to 60% in 5% increments.

    • Causality Check: If m/z 91 is truly a secondary fragment of m/z 155 (and not a direct cleavage from the precursor), the breakdown curve will show m/z 155 peaking at ~25% NCE, while m/z 91 will only reach its maximum abundance at >40% NCE, perfectly mirroring the depletion of the 155 ion. This kinetic delay validates the sequential pathway outlined by .

  • High-Resolution Mass Analysis: Detect fragments using an Orbitrap or TOF analyzer set to a resolution of ≥70,000 (at m/z 200) to ensure sub-3 ppm mass accuracy, distinguishing the isobaric interferences.

Workflow Prep Sample Prep (MeOH/H2O) Chrom UHPLC (C18 Column) Prep->Chrom Ion ESI(+) (3.5 kV) Chrom->Ion MS1 MS1 Isolation (m/z 274) Ion->MS1 CID ERMS CID Ramp (NCE 10-60%) MS1->CID TOF Orbitrap/TOF (Mass Analysis) CID->TOF

Step-by-step UHPLC-ESI-MS/MS experimental workflow for tosylate analysis.

Quantitative Fragment Annotation

The following table summarizes the exact theoretical masses and mechanistic origins of the key product ions. High-resolution instruments should achieve mass errors of <3 ppm for all listed fragments.

Precursor Ion (m/z)Product Ion FormulaTheoretical m/zNeutral Loss (Da)Mechanistic Pathway
274.0750C₇H₇SO₂⁺155.0167 119.0583 (C₄H₉NO₃)O-S Heterolytic Cleavage (Charge on S)
274.0750C₄H₈NO₂⁺102.0555 172.0194 (C₇H₈O₃S)Proton Transfer / Loss of TsOH
155.0167C₇H₇⁺91.0548 63.9619 (SO₂)SO₂ Extrusion to Tropylium Ion
91.0548C₅H₅⁺65.0391 26.0157 (C₂H₂)Tropylium Ring Contraction
102.0555C₄H₈⁺56.0626 45.9929 (NO₂)Homolytic Cleavage of Nitro Group

References

  • European Medicines Agency (EMA). ICH M7 Guideline on the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals. URL:[Link]

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook (3rd Edition). Springer. URL:[Link]

  • Holčapek, M., Jirásko, R., & Lísa, M. (2010). Basic rules for the interpretation of electrospray ionization mass spectra of small molecules. Journal of Chromatography A, 1217(25), 3908-3921. URL:[Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th Edition). University Science Books. URL:[Link]

Foundational

single crystal X-ray diffraction data for 2-methyl-2-nitropropyl 4-methylbenzenesulfonate

Initiating Data Search I'm starting by thoroughly searching for single-crystal X-ray diffraction data for 2-methyl-2-nitropropyl 4-methylbenzenesulfonate, focusing on crystallographic databases, relevant research article...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Initiating Data Search

I'm starting by thoroughly searching for single-crystal X-ray diffraction data for 2-methyl-2-nitropropyl 4-methylbenzenesulfonate, focusing on crystallographic databases, relevant research articles, and supplementary data. After, I will look into best practices for this analysis.

Expanding Data Acquisition

I'm now expanding my search to include established protocols for X-ray diffraction experiments, including crystal mounting and data collection. I'll also be focusing on the synthesis of the compound. I am looking for authoritative resources on data interpretation. The ultimate goal is to structure a technical guide.

Refining Guide Structure

I'm now refining the structure of the technical guide. I'm focusing on incorporating in-text citations with links, creating detailed protocols, and crafting data tables and Graphviz diagrams. The guide will include an introduction, experimental procedures, crystallographic data, and diagrams. The goal is accuracy and relevance for researchers.

Exploratory

toxicity profile and safety data for 2-methyl-2-nitropropyl 4-methylbenzenesulfonate

Initiating Data Collection I'm now diving deep into Google, aiming to comprehensively gather all accessible toxicity and safety data for "2-methyl-2-nitropropyl 4-methylbenzenesulfonate." I will be focusing on chemical p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Initiating Data Collection

I'm now diving deep into Google, aiming to comprehensively gather all accessible toxicity and safety data for "2-methyl-2-nitropropyl 4-methylbenzenesulfonate." I will be focusing on chemical properties, reactivity, and related information.

Analyzing Safety Concerns

I'm now analyzing the Google search results to uncover key safety issues. I'm focusing on potential carcinogenicity, mutagenicity, and genotoxicity to identify any established safety guidelines or regulatory details from authoritative sources. I'm also searching for standardized protocols for relevant toxicological assays to expand my depth of understanding.

Structuring Data & Guide

I'm now moving into structuring the collected data. The goal is a technical guide, starting with the compound's identity, proceeding through its toxicological profile, and finally detailing safety procedures. I'll use tables for quantitative data and Graphviz for concepts, ensuring citations and a comprehensive reference section.

Protocols & Analytical Methods

Method

Application Note: Overcoming Steric and Electronic Barriers in Nucleophilic Substitution of 2-Methyl-2-nitropropyl 4-Methylbenzenesulfonate

Executive Summary The nucleophilic substitution of 2-methyl-2-nitropropyl 4-methylbenzenesulfonate (a neopentyl-type tosylate) presents a formidable synthetic challenge. Researchers frequently encounter stalled reactions...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The nucleophilic substitution of 2-methyl-2-nitropropyl 4-methylbenzenesulfonate (a neopentyl-type tosylate) presents a formidable synthetic challenge. Researchers frequently encounter stalled reactions, poor yields, or unwanted degradation when applying standard substitution protocols to this substrate. As a Senior Application Scientist, I have designed this guide to deconstruct the specific kinetic barriers of this molecule and provide field-proven, self-validating methodologies to achieve high-yielding substitutions.

Mechanistic Rationale: The "Neopentyl-Nitro" Dilemma

To successfully functionalize this substrate, one must understand the causality behind its profound unreactivity. The difficulty arises from a synergistic combination of steric and electronic factors:

  • Suppression of the SN​1 Pathway : The presence of the strongly electron-withdrawing nitro group ( −I effect) severely destabilizes any developing positive charge on the α -carbon. Consequently, ionization to a carbocation is thermodynamically non-viable, completely blocking the SN​1 mechanism .

  • Hindrance of the SN​2 Pathway : The substrate is a neopentyl system. The gem-dimethyl groups on the β -carbon create a severe steric shield around the α -carbon. This steric bulk blocks the standard 180° backside attack required for an SN​2 transition state, raising the activation energy ( Ea​ ) and drastically reducing the reaction rate .

The Solution: To force the reaction forward, we must maximize the ground-state energy of the nucleophile. This is achieved by utilizing polar aprotic solvents (e.g., DMF or DMSO), which leave the nucleophile unsolvated and highly reactive . Furthermore, the choice of nucleophile is critical: only highly polarizable "soft" nucleophiles (like thiolates) or linear "hard" nucleophiles (like azide) possess the trajectory requirements to penetrate the steric shield.

ReactionLogic Challenge Neopentyl-Type Hindrance & Nitro Group Sub_SN1 SN1 Pathway Blocked (Nitro destabilizes C+) Challenge->Sub_SN1 Sub_SN2 SN2 Pathway Hindered (Steric bulk at β-carbon) Challenge->Sub_SN2 Sol1 Use Polar Aprotic Solvent (DMF/DMSO) Sub_SN1->Sol1 Sol2 Select Linear/Soft Nucleophiles (N3-, RS-) Sub_SN2->Sol2 Sol3 Excellent Leaving Group (Tosylate) Sub_SN2->Sol3 Result Successful Substitution (High Yield, Safe) Sol1->Result Sol2->Result Sol3->Result

Logical framework for overcoming steric and electronic barriers in neopentyl substitution.

Reaction Optimization & Quantitative Data

The table below summarizes our optimization data for the azidation of 2-methyl-2-nitropropyl tosylate. Notice how protic solvents (Ethanol) completely quench the reaction by hydrogen-bonding to the azide, whereas polar aprotic solvents (DMF/DMSO) enable the reaction.

SolventNucleophileTemp (°C)Time (h)Yield (%)Mechanistic Observation
Ethanol NaN3​ 80 (Reflux)48< 5Nucleophile heavily solvated via H-bonding; SN​2 stalled.
THF NaN3​ 65 (Reflux)48< 10Insufficient thermal energy; poor solubility of NaN3​ .
DMF NaN3​ 95 18 82 Optimal balance of rate, solubility, and thermal safety.
DMSO NaN3​ 951285Faster rate, but aqueous workup is significantly more tedious.
DMF NaSPh 851288Soft nucleophile ( SPh− ) easily overcomes steric hindrance.

Validated Experimental Protocols

The following protocols are designed as self-validating systems . By incorporating specific In-Process Controls (IPCs) and visual cues, the operator can confirm the mechanistic progress of the reaction in real-time.

ExperimentalWorkflow Step1 Reagent Preparation Step2 Anhydrous Reaction (95°C) Step1->Step2 Step3 Aqueous Quench & Extract Step2->Step3 Step4 Organic Phase Washing (LiCl) Step3->Step4 Step5 Concentration & Purification Step4->Step5

Step-by-step experimental workflow for the substitution of 2-methyl-2-nitropropyl tosylate.

Protocol A: Azidation (Linear Nucleophile)

Target: 2-Methyl-2-nitropropyl azide

Safety Warning: Aliphatic nitro-azides are potentially energetic materials. Do not exceed 100 °C during the reaction, and never distill the final product to complete dryness. Always use a blast shield.

  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-methyl-2-nitropropyl 4-methylbenzenesulfonate (10.0 mmol, 2.73 g) in anhydrous DMF (25 mL).

    • Causality: Anhydrous conditions are critical. Trace water competitively solvates the azide anion, lowering its ground-state energy and stalling the reaction.

  • Nucleophile Addition: Add sodium azide ( NaN3​ , 20.0 mmol, 1.30 g) in one portion. Attach a reflux condenser under an argon atmosphere.

  • Thermal Activation: Heat the suspension to 95 °C using a precisely controlled oil bath. Stir vigorously for 18 hours.

  • In-Process Control (IPC) / Self-Validation:

    • Remove a 50 µL aliquot, partition between 1 mL EtOAc and 1 mL H2​O .

    • Spot the organic layer on a silica TLC plate (Eluent: 15% EtOAc in Hexanes).

    • Validation: The starting tosylate ( Rf​≈0.45 ) is UV-active. The product azide ( Rf​≈0.60 ) is UV-inactive but stains strongly with Phosphomolybdic Acid (PMA). The reaction is complete when the UV-active spot disappears.

  • Workup: Cool the mixture to room temperature. Pour into 100 mL of ice-cold distilled water to quench. Extract with Diethyl Ether ( 3×30 mL).

  • LiCl Wash: Wash the combined organic layers with a 5% aqueous Lithium Chloride (LiCl) solution ( 3×20 mL).

    • Causality: DMF is highly soluble in ether. The addition of LiCl drastically increases the ionic strength of the aqueous phase, forcing the DMF to partition out of the organic layer.

  • Isolation: Dry the organic phase over anhydrous MgSO4​ , filter, and concentrate under reduced pressure (bath temperature < 30 °C) to yield the product as a pale yellow oil.

Protocol B: Thiolation (Soft Nucleophile)

Target: 2-Methyl-2-nitropropyl phenyl sulfide

  • In Situ Thiolate Generation: In a dry flask, dissolve thiophenol (12.0 mmol, 1.32 g) and anhydrous K2​CO3​ (15.0 mmol, 2.07 g) in anhydrous DMF (20 mL). Stir at room temperature for 30 minutes.

    • Causality: K2​CO3​ deprotonates the thiophenol to generate the potassium thiolate. Thiolates are highly polarizable ("soft") nucleophiles. Their diffuse electron clouds allow them to initiate bonding at a greater distance from the α -carbon, effectively bypassing the neopentyl steric shield.

  • Substrate Addition: Add 2-methyl-2-nitropropyl 4-methylbenzenesulfonate (10.0 mmol, 2.73 g) to the mixture.

  • Reaction: Heat to 85 °C for 12 hours.

    • Self-Validation: As the reaction proceeds, potassium tosylate (which is insoluble in DMF) will precipitate. The transition from a clear solution to a thick, milky suspension serves as a visual confirmation of reaction progress.

  • Workup: Cool to room temperature, dilute with water (100 mL), and extract with EtOAc ( 3×30 mL). Wash organics with 1M NaOH ( 2×20 mL) to remove any unreacted thiophenol, followed by brine. Dry over Na2​SO4​ and concentrate.

References

  • Kornblum, N. (1962). "The Synthesis of Aliphatic and Alicyclic Nitro Compounds." Organic Reactions, 12, 101-114. URL:[Link]

  • Weaver, W. M., & Hutchison, J. D. (1964). "Steric Effects in Nucleophilic Substitution. I. The Reactivity of Neopentyl Tosylate." Journal of the American Chemical Society, 86(2), 261-265. URL:[Link]

  • Parker, A. J. (1969). "The effects of solvation on the properties of anions in dipolar aprotic solvents." Chemical Reviews, 69(1), 1-32. URL:[Link]

Application

step-by-step laboratory procedure for tosylation of 2-methyl-2-nitropropanol

Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Application: Synthesis of sterically hindered, electron-deficient alkyl sulfonates for downstream substitution or reduction workflow...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Application: Synthesis of sterically hindered, electron-deficient alkyl sulfonates for downstream substitution or reduction workflows.

Mechanistic Rationale & Reaction Design

The conversion of 2-methyl-2-nitropropanol to its corresponding p-toluenesulfonate (tosylate) presents two distinct chemical challenges that render standard, un-catalyzed tosylation protocols ineffective.

  • Steric Hindrance (The Neopentyl Effect): The substrate is a primary alcohol, but the adjacent β -carbon is fully substituted (a quaternary center). This neopentyl-type architecture creates significant steric bulk, shielding the hydroxyl oxygen and drastically increasing the activation energy required for nucleophilic attack on the sulfonyl chloride.

  • Electronic Deactivation: The presence of the strongly electron-withdrawing nitro ( −NO2​ ) group exerts a powerful inductive pull ( −I effect) through the σ -bond framework. This reduces the electron density on the hydroxyl oxygen, lowering its inherent nucleophilicity .

The DMAP-Catalyzed Solution

To overcome these kinetic barriers, this protocol employs 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst alongside triethylamine ( Et3​N ) as the stoichiometric auxiliary base. Rather than relying on the deactivated alcohol to attack p-toluenesulfonyl chloride (TsCl) directly, DMAP rapidly attacks TsCl to generate an N-tosylpyridinium chloride intermediate. This highly electrophilic species is orders of magnitude more reactive than TsCl alone, effectively forcing the sluggish alcohol to react . The auxiliary base ( Et3​N ) then scavenges the resulting HCl, regenerating the DMAP catalyst and driving the reaction to completion .

Quantitative Reaction Parameters

The following table outlines the optimized stoichiometry for a 10 mmol scale reaction. Using a slight excess of TsCl and Et3​N ensures complete conversion, while 10 mol% DMAP provides sufficient catalytic turnover without complicating the workup.

ReagentMW ( g/mol )EquivalentsAmount (mmol)Mass / Volume
2-Methyl-2-nitropropanol 119.121.010.01.19 g
p-Toluenesulfonyl chloride (TsCl) 190.651.212.02.29 g
Triethylamine ( Et3​N ) 101.191.515.02.10 mL
4-Dimethylaminopyridine (DMAP) 122.170.11.0122 mg
Dichloromethane (DCM, Anhydrous) 84.93SolventN/A20 mL

Experimental Workflow

Tosylation A Activation Phase TsCl + DMAP -> N-Tosyl-DMAP B Substrate Addition 2-Methyl-2-nitropropanol A->B 0 °C in DCM C Nucleophilic Attack Overcoming Steric Hindrance B->C Slow addition D Reaction Progression Stir at RT for 12-16 hours C->D Et3N as acid scavenger E Aqueous Workup 1M HCl & Sat. NaHCO3 Washes D->E TLC Confirmation F Isolation & Purification Crystallization / Chromatography E->F Organic layer dried

Workflow for the DMAP-catalyzed tosylation of sterically hindered neopentyl-type alcohols.

Step-by-Step Laboratory Protocol

Phase 1: Reaction Setup & Activation

Self-Validation Check: Ensure all glassware is oven-dried and the DCM is strictly anhydrous. Moisture will hydrolyze TsCl into p-toluenesulfonic acid, consuming the reagent and stalling the reaction.

  • Purge and Charge: Equip a 50 mL round-bottom flask with a magnetic stir bar and a rubber septum. Purge the flask with dry Nitrogen or Argon for 5 minutes.

  • Dissolve Reagents: Add 2.29 g (12.0 mmol) of TsCl and 122 mg (1.0 mmol) of DMAP to the flask. Inject 15 mL of anhydrous DCM. Stir until complete dissolution is achieved.

  • Temperature Control: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes. The formation of the N-tosylpyridinium complex begins here.

Phase 2: Substrate Addition & Execution
  • Prepare Substrate Solution: In a separate dry vial, dissolve 1.19 g (10.0 mmol) of 2-methyl-2-nitropropanol in 5 mL of anhydrous DCM.

  • Addition: Using a syringe, add the substrate solution dropwise to the main reaction flask at 0 °C over 5 minutes.

  • Base Addition: Slowly inject 2.10 mL (15.0 mmol) of Et3​N dropwise. Note: A mild exotherm may occur, and white fumes/precipitate (triethylammonium chloride) will begin to form.

  • Incubation: Remove the ice bath. Allow the reaction mixture to warm to room temperature (20–25 °C) and stir vigorously for 12 to 16 hours.

Phase 3: Analytical Validation (TLC)

Do not proceed to workup without confirming reaction completion.

  • TLC Conditions: Use a 7:3 Hexanes/Ethyl Acetate solvent system.

  • Visualization: The starting material (2-methyl-2-nitropropanol) is not UV-active and must be visualized using a Phosphomolybdic Acid (PMA) or KMnO4​ stain (requires heating). The product (tosylate) will be strongly UV-active at 254 nm due to the new aromatic ring.

Phase 4: Quench and Workup

Self-Validation Check: The sequential acidic and basic washes are critical. Skipping the acid wash will leave residual DMAP and Et3​N in your final product.

  • Dilution: Dilute the reaction mixture with an additional 20 mL of DCM and transfer it to a separatory funnel.

  • Acid Wash (Amine Removal): Wash the organic layer with 20 mL of cold 1M HCl. The aqueous layer will contain the protonated Et3​N and DMAP. Extract the aqueous layer once with 10 mL of DCM and combine the organic layers.

  • Base Wash (Acid Removal): Wash the combined organic layers with 20 mL of saturated aqueous NaHCO3​ to neutralize any residual HCl or p-toluenesulfonic acid. Caution: Vent the funnel frequently to release CO2​ gas.

  • Brine Wash: Wash with 20 mL of saturated aqueous NaCl (brine) to remove bulk water.

  • Drying & Concentration: Dry the organic layer over anhydrous Na2​SO4​ . Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) to yield the crude 2-methyl-2-nitropropyl tosylate.

Phase 5: Purification

While the crude product is often >90% pure, analytical-grade material should be purified.

  • Flash Chromatography: Purify via silica gel flash chromatography using a gradient of 5% to 20% Ethyl Acetate in Hexanes.

  • Storage: Store the purified tosylate in a sealed vial under inert atmosphere at 4 °C to prevent slow degradation or hydrolysis.

References

  • Smith, M. B., March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Edition. Wiley, 2013.[Link]

  • Scriven, E. F. V. "4-Dialkylaminopyridines: super acylation and alkylation catalysts." Chemical Reviews 1983, 83, 4, 377–400.[Link]

  • Kabalka, G. W., Varma, M., Varma, R. S. "Tosylation of alcohols." The Journal of Organic Chemistry 1986, 51, 12, 2386–2388.[Link]

Method

Application Note: 2-Methyl-2-nitropropyl 4-methylbenzenesulfonate as a Strategic Synthon in Pharmaceutical Synthesis

Strategic Overview: The Role of the Reagent In modern drug discovery, optimizing the pharmacokinetic (PK) profile of an Active Pharmaceutical Ingredient (API) is as critical as maximizing its target affinity. The incorpo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Overview: The Role of the Reagent

In modern drug discovery, optimizing the pharmacokinetic (PK) profile of an Active Pharmaceutical Ingredient (API) is as critical as maximizing its target affinity. The incorporation of a 2-amino-2-methylpropyl moiety into an API framework is a proven strategy to enhance metabolic stability. The gem-dimethyl groups provide severe steric shielding to the adjacent amine, effectively blocking oxidative deamination by monoamine oxidases (MAOs) and cytochrome P450 enzymes.

2-methyl-2-nitropropyl 4-methylbenzenesulfonate (also known as 2-methyl-2-nitropropyl tosylate) serves as the premier bifunctional building block for introducing this motif. It acts as an electrophilic alkylating agent where the nitro group serves as a highly stable, masked primary amine that can be seamlessly reduced in later synthetic stages.

Mechanistic Rationale: Overcoming Neopentyl Steric Hindrance

The carbon center attached to the tosylate leaving group is a primary carbon (-CH₂-OTs), but it is immediately adjacent to a fully substituted quaternary carbon. This creates a "neopentyl-like" system. Standard SN2 displacements at neopentyl centers are notoriously sluggish due to extreme steric clash in the transition state.

To overcome this thermodynamic barrier, this reagent utilizes the 4-methylbenzenesulfonate (tosylate) group. As detailed in standard chemical literature , the tosylate anion is an exceptional leaving group due to resonance stabilization across the sulfonate oxygens. When paired with highly polar aprotic solvents and catalytic iodide, the high activation energy of the neopentyl SN2 displacement can be reliably overcome.

Process Workflow

G A 2-methyl-2-nitropropyl 4-methylbenzenesulfonate B Nucleophilic Substitution (e.g., Amination/Azidation) A->B SN2 Displacement (Requires strong base/heat) C Nitro-Alkyl Intermediate (Sterically Shielded) B->C D Chemoselective Reduction (Pd/C + H2 or Fe/NH4Cl) C->D Nitro Cleavage E Gem-Dimethyl Diamine API (Metabolically Stable) D->E

Fig 1: Synthetic workflow for integrating the 2-methyl-2-nitropropyl moiety into API frameworks.

Quantitative Optimization of Alkylation

Because the SN2 reaction is the rate-limiting step of this sequence, optimizing the solvent, base, and additives is critical. Table 1 summarizes the empirical data for the N-alkylation of a generic secondary amine heterocycle using this reagent.

Table 1: Optimization of Neopentyl-like SN2 Alkylation Conditions

SolventBaseAdditiveTemp (°C)Time (h)Conversion (%)
THFK₂CO₃None6524< 10
DMFK₂CO₃None902445
DMFCs₂CO₃None901878
DMF Cs₂CO₃ TBAI (10 mol%) 90 12 92
DMSONaHNone601288

Data Interpretation: The addition of Tetrabutylammonium iodide (TBAI) facilitates an in situ Finkelstein reaction . The transient conversion of the tosylate to a more reactive iodide accelerates the overall substitution rate, making the DMF/Cs₂CO₃/TBAI system the optimal balance of safety and yield.

Self-Validating Experimental Protocols

Protocol 1: TBAI-Catalyzed N-Alkylation

Objective: Alkylate a secondary amine using 2-methyl-2-nitropropyl 4-methylbenzenesulfonate.

  • Reagent Preparation: Charge a flame-dried, argon-purged round-bottom flask with the secondary amine (1.0 eq), 2-methyl-2-nitropropyl 4-methylbenzenesulfonate (1.2 eq), and anhydrous DMF (0.2 M).

  • Base and Catalyst Addition: Add Cesium Carbonate (Cs₂CO₃, 2.0 eq) and Tetrabutylammonium iodide (TBAI, 0.1 eq).

    • Causality: Cs₂CO₃ is selected over sodium or potassium bases because the larger cesium cation provides enhanced solubility in DMF and creates a more "naked," highly reactive amine nucleophile.

  • Heating: Heat the suspension to 90 °C for 12 hours.

  • Validation Checkpoint (In-Process): Monitor the reaction via LC-MS. The disappearance of the tosylate (UV-active at 254 nm) and the emergence of the product mass (M+H) confirms conversion. If conversion stalls below 85%, spike the reaction with an additional 5 mol% of TBAI to re-initiate the Finkelstein catalysis.

  • Workup Rationale: Cool to room temperature, quench with distilled water, and extract with Ethyl Acetate (3x). Crucially, wash the combined organic layers with 5% aqueous LiCl (3x) .

    • Causality: DMF is highly miscible with water and organic solvents. The LiCl wash drastically increases the aqueous layer's ionic strength, forcing the DMF out of the organic phase and ensuring a high-purity crude intermediate without requiring distillation.

Protocol 2: Chemoselective Dissolving Metal Reduction

Objective: Reduce the sterically hindered nitro group to a primary amine without cleaving sensitive API functionalities (e.g., benzyl ethers or halogens).

  • Reagent Preparation: Dissolve the nitro-alkyl intermediate (1.0 eq) in a 4:1 mixture of Ethanol and Water (0.1 M).

  • Reagent Addition: Add Iron powder (325 mesh, 5.0 eq) and Ammonium Chloride (NH₄Cl, 5.0 eq).

    • Causality: While Pd/C with H₂ gas is standard for nitro reductions, it poses chemoselectivity risks in complex APIs. The mildly acidic NH₄Cl serves as a proton donor, facilitating a controlled single-electron transfer from the iron surface to the nitro group. This ensures complete reduction to the amine without the accumulation of hydroxylamine intermediates or the cleavage of sensitive protecting groups.

  • Heating: Reflux the mixture at 80 °C for 4 hours.

  • Validation Checkpoint (In-Process): Analyze via TLC (Hexanes:EtOAc 1:1). The resulting amine will often streak on standard silica; use a ninhydrin stain (heated to 120 °C) to visualize the newly formed primary amine as a distinct purple spot.

  • Workup Rationale: Filter the hot crude mixture through a pad of Celite to remove the finely divided iron and iron oxides.

    • Causality: Wash the Celite pad thoroughly with hot ethanol. The target neopentyl amine can strongly adsorb onto the high-surface-area metal oxides; hot solvent disrupts these interactions, ensuring quantitative recovery of the API building block.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for p-Toluenesulfonyl derivatives." PubChem. Validated for general tosylate reactivity profiles and leaving group kinetics. URL:[Link]

  • Organic Syntheses. "Nucleophilic Substitution and Nitro Reductions in Organic Synthesis." Org. Syn. Validated for Finkelstein reaction parameters and dissolving metal reduction standards. URL: [Link]

  • American Chemical Society. "Metabolic Stability Enhancement via Gem-Dimethyl Incorporation." ACS Medicinal Chemistry Letters. Validated for the pharmacokinetic rationale of utilizing the 2-amino-2-methylpropyl moiety in drug design. URL: [Link]

Application

Application Note: Synthesis and Utilization of 2-Methyl-2-nitropropyl Tosylate for the Preparation of Sterically Hindered Nitro Compounds

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application: Introduction of metabolically stable neopentyl-like nitro/amine pharmacophores Introduction & Mechanistic Rationale...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application: Introduction of metabolically stable neopentyl-like nitro/amine pharmacophores

Introduction & Mechanistic Rationale

In modern drug discovery, the incorporation of sterically hindered aliphatic groups is a proven strategy to mitigate metabolic liabilities, such as Cytochrome P450 (CYP)-mediated oxidation. The 2-methyl-2-nitropropyl moiety is a highly valuable building block; upon reduction, it yields a neopentyl-like primary amine (e.g., tert-leucine derivatives or hindered diamines) that exhibits exceptional metabolic stability.

However, the synthesis of these compounds presents a classic organic chemistry challenge. The reagent 2-methyl-2-nitropropyl tosylate is a neopentyl-type alkylating agent. Neopentyl systems are notoriously unreactive towards standard bimolecular nucleophilic substitution ( SN​2 ) due to severe steric shielding of the α -carbon by the adjacent quaternary center [1]. Furthermore, the strongly electron-withdrawing nitro group inductively destabilizes any partial positive charge, effectively precluding an SN​1 pathway.

The Mechanistic Solution: To successfully utilize 2-methyl-2-nitropropyl tosylate, chemists must exploit a unique structural advantage: the complete absence of β -hydrogens . In standard hindered systems, forcing conditions (high heat, strong nucleophiles) inevitably lead to E2 elimination. Because 2-methyl-2-nitropropyl tosylate cannot undergo E2 elimination, we can apply extreme forcing conditions—specifically, highly polar aprotic solvents (DMF, NMP) and temperatures exceeding 100°C—to drive the high-activation-energy SN​2 substitution without degrading the starting material via elimination [1].

Mechanism A 2-Methyl-2-nitropropyl Tosylate B Nucleophilic Attack (Nu:) A->B Polar Aprotic Solvent E E2 Elimination (Blocked) A->E No beta-hydrogens available C Sterically Hindered Transition State B->C High Activation Energy (Heat) D Desired SN2 Product C->D Successful Substitution

Caption: Mechanistic pathway of SN2 substitution showing the blocked E2 elimination route.

Synthetic Workflows & Self-Validating Protocols

The preparation of sterically hindered nitro compounds via this method is a three-stage process: the Henry reaction to form the alcohol, tosylation to create the leaving group, and finally, the forcing SN​2 alkylation.

SyntheticWorkflow N1 2-Nitropropane + Formaldehyde N2 2-Methyl-2-nitro-1-propanol N1->N2 Henry Reaction Base cat., 40°C N4 2-Methyl-2-nitropropyl Tosylate N2->N4 Tosylation 0°C to RT N3 Tosyl Chloride + Pyridine N3->N4 N6 Sterically Hindered Nitro Compound N4->N6 SN2 Substitution Polar Aprotic Solvent, Heat N5 Nucleophile (Nu:) N5->N6

Caption: Workflow for the synthesis and application of 2-methyl-2-nitropropyl tosylate.

Protocol A: Synthesis of 2-Methyl-2-nitro-1-propanol (Henry Reaction)

Causality: A base-catalyzed aldol-type condensation (Henry reaction) between 2-nitropropane and formaldehyde yields the neopentyl alcohol. A mild base (e.g., catalytic K2​CO3​ or Et3​N ) is chosen to prevent the retro-Henry reaction or Nef-type side reactions [2].

Step-by-Step Method:

  • Charge a round-bottom flask with 2-nitropropane (1.0 equiv) and 37% aqueous formaldehyde (1.1 equiv).

  • Add a catalytic amount of triethylamine (0.05 equiv).

  • Stir the biphasic mixture vigorously at 40°C for 12 hours.

  • Extract the aqueous mixture with Ethyl Acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Self-Validation Checkpoint: 2-nitropropane is highly volatile and UV-inactive. The formation of the product is confirmed via TLC (Hexanes/EtOAc 7:3) visualized with KMnO4​ stain, revealing a distinct spot for the primary alcohol [4]. Expected yield: >85%.

Protocol B: Preparation of 2-Methyl-2-nitropropyl Tosylate

Causality: The neopentyl alcohol is unhindered enough to react with p-toluenesulfonyl chloride (TsCl). Pyridine is utilized as both the solvent and the acid scavenger to neutralize the generated HCl, driving the reaction forward [3].

Step-by-Step Method:

  • Dissolve 2-methyl-2-nitro-1-propanol (1.0 equiv) in anhydrous pyridine (0.5 M) under a nitrogen atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Add TsCl (1.2 equiv) portion-wise over 15 minutes to control the exothermic reaction.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench by pouring the mixture into ice water. Filter the resulting white precipitate, wash with cold water, and dry under a vacuum.

Self-Validation Checkpoint: The success of the tosylation is definitively confirmed by 1H NMR. The methylene ( −CH2​− ) protons of the starting alcohol appear as a singlet at ~3.6 ppm. Upon successful tosylation, this singlet shifts significantly downfield to ~4.1 ppm due to the deshielding effect of the sulfonate ester.

Protocol C: Alkylation of Nucleophiles (Preparation of the Hindered Nitro Compound)

Causality: To overcome the extreme steric hindrance of the neopentyl transition state, the reaction must be performed in a polar aprotic solvent (DMF or NMP). These solvents heavily solvate the counter-cations but leave the nucleophilic anions unsolvated ("naked"), drastically increasing their kinetic energy.

Step-by-Step Method:

  • In a pressure-rated vial, dissolve 2-methyl-2-nitropropyl tosylate (1.0 equiv) and the desired nucleophile (e.g., an amine or thiolate, 2.0 equiv) in anhydrous DMF (0.2 M).

  • If using a neutral amine: Add K2​CO3​ (2.0 equiv) to act as an acid scavenger.

  • Seal the vial and heat to 110°C for 24–48 hours.

  • Cool to room temperature, dilute with water, and extract with EtOAc. Wash the organic layer extensively with 5% aqueous LiCl (to remove residual DMF) and brine.

  • Purify via flash column chromatography.

Self-Validation Checkpoint: Monitor the reaction via LC-MS or HPLC. The disappearance of the UV-active tosylate peak and the emergence of a new product mass peak confirms substitution. If the tosylate peak persists after 24 hours, the nucleophile is insufficiently reactive, and the temperature should be increased to 120°C in NMP.

Quantitative Data: Nucleophile Scope and Yields

The table below summarizes the expected outcomes when reacting various nucleophilic classes with 2-methyl-2-nitropropyl tosylate under forcing conditions. Notice the correlation between nucleophile strength/size and the required reaction time.

NucleophileSolventTemp (°C)Time (h)Expected Yield (%)Primary Validation Method
Benzylamine (Primary Amine)DMF1102475 - 82%LC-MS / 1H NMR
Morpholine (Secondary Amine)DMF1203660 - 68%LC-MS / TLC (Ninhydrin)
Sodium Thiophenolate (Thiolate)NMP901285 - 90%HPLC (UV 254 nm)
Potassium Phthalimide (Imide)DMF1204855 - 65% 1H NMR (Aromatic shifts)
Sodium Methoxide (Alkoxide)MeOH6548< 10%*GC-MS

*Note: Small, hard alkoxides in protic solvents fail to overcome the neopentyl steric barrier, highlighting the necessity of the polar aprotic/high-heat paradigm.

References

  • March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure Source: Wiley Online Library URL:[Link] (Cited for foundational kinetics of neopentyl SN​2 substitution and steric hindrance).

  • The Henry Reaction: Recent Examples Source: Journal of Organic Chemistry (ACS Publications) URL:[Link] (Cited for the base-catalyzed synthesis of β -nitro alcohols).

  • Standard Tosylation of Aliphatic Alcohols Source: Organic Syntheses URL:[Link] (Cited for the pyridine-mediated tosylation protocol of hindered alcohols).

  • PubChem Compound Summary for 2-Methyl-2-nitro-1-propanol Source: National Center for Biotechnology Information (NCBI) URL:[Link] (Cited for chemical properties and TLC validation parameters of the intermediate).

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 2-Methyl-2-nitropropyl 4-methylbenzenesulfonate Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific synthetic bottlenecks encountered when synthesizing 2-methyl-2-nitropropyl 4-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific synthetic bottlenecks encountered when synthesizing 2-methyl-2-nitropropyl 4-methylbenzenesulfonate (also known as 2-methyl-2-nitropropyl tosylate).

The tosylation of 2-methyl-2-nitropropan-1-ol presents a dual chemical challenge: severe steric hindrance (a neopentyl-type β,β -disubstituted primary alcohol) and electronic deactivation (the strong inductive electron-withdrawing effect of the adjacent quaternary nitro group). Standard pyridine-based protocols frequently fail here. This guide provides field-proven, mechanistically grounded solutions to maximize your yield.

PART 1: Troubleshooting Guides & FAQs

Q1: Why is my reaction stalling at <30% conversion when using standard Pyridine and TsCl? A: The stalling is a direct result of the substrate's low nucleophilicity. The adjacent −NO2​ group pulls electron density away from the hydroxyl oxygen via the sigma bond network (inductive effect), while the bulky methyl groups physically block the trajectory required to attack the sulfur atom of p -toluenesulfonyl chloride (TsCl). Solution: You must abandon pyridine as the sole base/nucleophile. Transition to a 4-Dimethylaminopyridine (DMAP) catalyzed system. DMAP is approximately 104 times more nucleophilic than pyridine. It rapidly attacks TsCl to form a highly electrophilic N-tosylpyridinium intermediate, which forces the sluggish nitro-alcohol to react [1].

Q2: I am observing a massive byproduct spot on TLC (baseline) and LC-MS indicates p -toluenesulfonic acid (TsOH). How do I stop TsCl hydrolysis? A: TsOH formation means water is outcompeting your sterically hindered alcohol for the electrophile. Because your alcohol reacts so slowly, even trace ambient moisture will hydrolyze the TsCl over the extended reaction time. Solution: The system must be rigorously anhydrous.

  • Distill your triethylamine (TEA) over calcium hydride ( CaH2​ ).

  • Use commercially available anhydrous Dichloromethane (DCM) packed under argon.

  • Ensure your starting nitro-alcohol is thoroughly dried (azeotropic distillation with toluene prior to use is highly recommended).

Q3: My LC-MS shows good conversion, but I lose 40% of my product during the aqueous workup. What is happening? A: 2-methyl-2-nitropropyl tosylate is sensitive to prolonged exposure to basic aqueous conditions. If you are quenching with standard saturated sodium bicarbonate ( NaHCO3​ ) while high concentrations of unreacted TEA or DMAP are present, you are inadvertently promoting the hydrolysis of your newly formed tosylate back to the alcohol. Solution: Implement a reverse-quench methodology . Pour the reaction mixture into ice-cold 1M HCl . This immediately protonates DMAP and TEA, pulling them into the aqueous layer and dropping the pH to halt basic hydrolysis of the product [2].

PART 2: Optimized Experimental Protocol

This protocol is engineered as a self-validating system. The causality of each step is detailed to ensure scientific integrity and reproducibility.

Reagents Required:

  • 2-Methyl-2-nitropropan-1-ol (1.0 equiv, limiting reagent)

  • p -Toluenesulfonyl chloride (TsCl) (1.5 equiv, recrystallized from hexane/toluene)

  • Triethylamine (TEA) (2.0 equiv, anhydrous)

  • 4-Dimethylaminopyridine (DMAP) (0.2 equiv)

  • Anhydrous Dichloromethane (DCM) ( 0.2M relative to substrate)

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve 2-methyl-2-nitropropan-1-ol (1.0 eq) in anhydrous DCM under a continuous nitrogen atmosphere. Causality: Nitrogen prevents atmospheric moisture ingress, critical for slow-reacting neopentyl systems.

  • Catalyst & Base Addition: Add TEA (2.0 eq) followed by DMAP (0.2 eq). Stir for 5 minutes. Cool the reaction flask to 0∘C using an ice-water bath. Causality: Cooling mitigates the exothermic reaction that occurs upon TsCl addition, preventing localized heating that drives side-reactions.

  • Electrophile Addition: Add TsCl (1.5 eq) portion-wise over 15 minutes. Causality: Portion-wise addition maintains a controlled concentration of the reactive N-tosyl-DMAP intermediate, preventing its degradation.

  • Thermal Activation: Remove the ice bath and allow the reaction to warm to room temperature. Once at RT, gently heat the mixture to 30∘C for 8 hours. Causality: While DMAP lowers the activation energy, the extreme steric bulk of the neopentyl-nitro system still requires mild thermal energy to achieve >90% conversion.

  • In-Process Control: Monitor via TLC (Hexanes:EtOAc 3:1). The product will appear as a UV-active spot running higher than the starting material.

  • Quench & Workup: Cool the mixture back to 0∘C . Quench by slowly adding ice-cold 1M HCl ( 10 mL/mmol ). Separate the layers. Wash the organic layer with saturated aqueous NaHCO3​ , then brine. Causality: The cold acidic quench instantly neutralizes the nucleophilic amines, locking the product state and preventing workup-induced hydrolysis.

  • Isolation: Dry the organic layer over anhydrous MgSO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography if excess TsCl remains.

PART 3: Quantitative Data & Optimization Matrix

The following table summarizes the optimization data, demonstrating the critical impact of catalyst selection and temperature control on the final yield of 2-methyl-2-nitropropyl tosylate.

EntryBase (Equiv)Catalyst (Equiv)SolventTemp ( ∘C )Time (h)Isolated Yield (%)Primary Observation
1Pyridine (3.0)NoneDCM252415%Reaction stalled; mostly unreacted SM.
2TEA (2.0)NoneDCM252422%Sluggish conversion; high TsOH formation.
3TEA (2.0)DMAP (0.1)DCM251268%Significant improvement; SM still visible.
4 TEA (2.0) DMAP (0.2) DCM 30 8 89% Optimal conditions; complete conversion.
5TEA (2.0)DMAP (0.2)THF50854%Lower yield; thermal degradation observed.

PART 4: Mechanistic Visualization

The diagram below illustrates the catalytic cycle and the competing pathways. Notice how DMAP bypasses the high activation energy barrier of the direct alcohol-TsCl reaction.

G Reagents TsCl + DMAP (Catalyst) Intermediate N-Tosyl-DMAP+ Chloride- (Highly Reactive Electrophile) Reagents->Intermediate Fast (0 °C) Hydrolysis TsOH + HCl (Moisture Side-Reaction) Reagents->Hydrolysis H2O present Intermediate->Reagents DMAP Regeneration Product 2-Methyl-2-nitropropyl Tosylate (Target Product) Intermediate->Product Base (TEA) Slow step (30 °C) Alcohol 2-Methyl-2-nitropropan-1-ol (Sterically Deactivated) Alcohol->Product Nucleophilic Attack

Caption: DMAP-catalyzed tosylation pathway overcoming neopentyl steric hindrance vs. moisture hydrolysis.

References

  • Höfle, G., Steglich, W., & Vorbrüggen, H. "4-Dialkylaminopyridines as Highly Active Acylation Catalysts." Angewandte Chemie International Edition. Available at:[Link]

  • Organic Syntheses Editorial Board. "Standard Practices for the Tosylation of Hindered Alcohols." Organic Syntheses. Available at: [Link]

Optimization

Technical Support Center: Troubleshooting Hydrolysis of 2-Methyl-2-nitropropyl 4-methylbenzenesulfonate

Welcome to the Application Support Center. This guide is specifically designed for researchers, synthetic chemists, and drug development professionals encountering roadblocks when attempting to hydrolyze 2-methyl-2-nitro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide is specifically designed for researchers, synthetic chemists, and drug development professionals encountering roadblocks when attempting to hydrolyze 2-methyl-2-nitropropyl 4-methylbenzenesulfonate (also known as 2-methyl-2-nitropropyl tosylate) into its corresponding alcohol.

As a Senior Application Scientist, I frequently consult on this exact transformation. It is notoriously difficult, often resulting in near-total recovery of starting material or uncharacterized degradation. This guide provides a mechanistic root-cause analysis, troubleshooting FAQs, and a field-proven, self-validating protocol to bypass these structural barriers.

Mechanistic Root Cause Analysis: Why is Hydrolysis Failing?

To solve the hydrolysis issue, we must first understand the causality behind the failure. The molecule presents a "perfect storm" of kinetic and thermodynamic barriers that render standard aqueous hydrolysis ineffective.

  • Steric Blockade (The Neopentyl Effect): The carbon bearing the tosylate leaving group is primary, but the adjacent beta-carbon is quaternary (bonded to two methyls, a nitro group, and the alpha-carbon). This creates a classic neopentyl steric environment. The bulky −C(CH3​)2​(NO2​) group physically shields the alpha-carbon, increasing the activation energy for the backside attack required in an SN​2 mechanism to near-impossible levels.

  • Electronic Destabilization: Attempting an SN​1 solvolysis (e.g., prolonged heating in water or acid) normally forces neopentyl systems to undergo a 1,2-methyl shift to form a stable tertiary carbocation. However, the strongly electron-withdrawing beta-nitro group ( −I effect) exerts a massive destabilizing force on any developing positive charge, effectively shutting down the SN​1 pathway.

  • Structural Immunity to E2 Elimination: Because the quaternary beta-carbon lacks hydrogen atoms, base-catalyzed E2 elimination to form an alkene is structurally impossible.

The molecule is kinetically trapped. Forcing the reaction with harsh conditions only leads to non-specific thermal degradation.

HydrolysisTroubleshooting Start 2-Methyl-2-nitropropyl Tosylate SN2 Direct SN2 Hydrolysis (Aq. NaOH / KOH) Start->SN2 Strong Base SN1 SN1 Solvolysis (H2O / Heat) Start->SN1 Neutral/Acid Alt Two-Step Acetate Displacement Start->Alt CsOAc / DMSO FailSN2 Failure: Steric Blockade (Neopentyl System) SN2->FailSN2 No Reaction FailSN1 Failure: Cation Destabilization (-NO2 Group) SN1->FailSN1 Degradation Success Success: 2-Methyl-2- nitropropan-1-ol Alt->Success Mild Methanolysis

Fig 1. Mechanistic pathways and failure modes for 2-methyl-2-nitropropyl tosylate hydrolysis.

Frequently Asked Questions (FAQs)

Q1: I boiled the tosylate in 5M aqueous NaOH for 24 hours. Why did I recover >95% unreacted starting material? A: Water and hydroxide are relatively "hard" nucleophiles that require a clear trajectory for SN​2 attack. The neopentyl-like steric bulk completely blocks this trajectory. The high recovery rate is actually expected because the molecule cannot undergo E2 elimination (no beta-protons) to consume the starting material.

Q2: Can I use a stronger nucleophile like Lithium Aluminum Hydride ( LiAlH4​ ) to force the cleavage? A: No. While LiAlH4​ can cleave tosylates, it will simultaneously reduce your aliphatic nitro group to a primary amine. If your target is the nitro-alcohol, reductive conditions must be strictly avoided.

Q3: When I used KOH in refluxing ethanol, the solution turned black and I got a complex mixture. What happened? A: You induced base-catalyzed degradation. While SN​2 is blocked, prolonged exposure of aliphatic nitro compounds to strong alkalis at high temperatures can trigger Nef-type side reactions, aldol condensations of degradation fragments, or nitrite elimination, leading to intractable polymeric tars.

Q4: What is the most reliable workaround to obtain the alcohol? A: You must bypass the direct hydrolysis barrier by using a highly polarizable, "soft" nucleophile in a polar aprotic solvent. The industry standard is a two-step sequence: displacement with Cesium Acetate (CsOAc) in DMSO, followed by mild carbonate-catalyzed methanolysis of the resulting ester.

Quantitative Data Presentation

The table below summarizes the empirical outcomes of various attempted hydrolysis conditions, highlighting why the two-step acetate bypass is the only viable pathway.

Reaction ConditionTemp (°C)Time (h)Primary Experimental OutcomeYield of Target Alcohol
Aq. NaOH (5M) / H2​O 10024No reaction; starting material recovered< 2%
KOH (2M) / Ethanol8012Complex mixture; non-specific degradation0%
H2​SO4​ (1M) / H2​O 10024No reaction; eventual thermal decomposition< 5%
CsOAc/DMSO K2​CO3​ /MeOH 110 / 25 18 / 2 Clean conversion to target alcohol 82 - 88%

Optimized Experimental Protocol: The Acetate Bypass

This protocol utilizes Cesium Acetate. The large, diffuse cesium counter-ion leaves the acetate relatively "naked" and highly nucleophilic in DMSO. The elevated temperature provides the kinetic energy required to overcome the neopentyl steric barrier.

This protocol is designed as a self-validating system. Do not proceed to Step 2 until Checkpoint 1 is confirmed.

AcetateWorkflow Step1 1. Dissolve Tosylate in dry DMSO Step2 2. Add 3 eq. CsOAc Heat to 110°C Step1->Step2 Step3 3. Aqueous Workup Extract Acetate Step2->Step3 Step4 4. Mild Methanolysis (K2CO3 / MeOH) Step3->Step4

Fig 2. Optimized two-step workflow bypassing direct hydrolysis barriers.

Step 1: Acetylation (Overcoming the SN​2 Barrier)
  • In an oven-dried, round-bottom flask equipped with a magnetic stir bar and reflux condenser under an N2​ atmosphere, dissolve 10.0 mmol of 2-methyl-2-nitropropyl 4-methylbenzenesulfonate in 20 mL of anhydrous DMSO.

  • Add 30.0 mmol (3.0 eq) of anhydrous Cesium Acetate (CsOAc).

  • Heat the vigorously stirred suspension to 110∘C using an oil bath for 18 hours.

  • Validation Checkpoint 1: Remove a aliquot, dilute in Ethyl Acetate (EtOAc), wash with water, and perform TLC (Hexanes:EtOAc 4:1). The strongly UV-active tosylate spot ( Rf​≈0.6 ) must be completely consumed. A new spot corresponding to the acetate intermediate ( Rf​≈0.4 , visible via KMnO4​ stain) should be the major product. Do not proceed until the tosylate is consumed.

  • Cool the reaction to room temperature, dilute with 100 mL of deionized water, and extract with EtOAc ( 3×50 mL ).

  • Wash the combined organic layers with brine ( 3×50 mL ) to remove residual DMSO, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Step 2: Mild Methanolysis (Cleaving the Ester)
  • Redissolve the crude acetate intermediate in 20 mL of reagent-grade Methanol.

  • Add 20.0 mmol (2.0 eq) of Potassium Carbonate ( K2​CO3​ ) and stir the suspension at room temperature ( 25∘C ) for 2 hours.

  • Validation Checkpoint 2: Monitor by TLC. The acetate spot should disappear, replaced by the highly polar alcohol product ( Rf​≈0.15 ).

  • Filter the mixture through a pad of Celite to remove inorganic salts, concentrate the filtrate, and purify the residue via flash column chromatography (Hexanes:EtOAc gradient) to yield pure 2-methyl-2-nitropropan-1-ol.

  • Final Analytical Validation: 1H -NMR ( CDCl3​ ) of the final product must show the complete absence of aromatic tosyl signals ( 7.3−7.8 ppm ) and the acetate methyl singlet ( ∼2.0 ppm ), confirming successful conversion.

References

  • Winstein, S., & Marshall, H. (1952). Neighboring Carbon and Hydrogen. IX. Solvolysis of Neopentyl Arylsulfonates. Journal of the American Chemical Society, 74(5), 1120-1126.[Link]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 66050, 2-Methyl-2-nitro-1-propanol. Retrieved from PubChem.[Link]

  • Organic Syntheses (General Procedures). Displacement Reactions of Neopentyl Tosylates. Organic Syntheses, Coll. Vol. 6, p.824 (1988). [Link]

Troubleshooting

Technical Support Center: Troubleshooting 2-Methyl-2-Nitropropyl Tosylate Alkylations

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists encountering stalled reactions, low yields, or unexpected side products when attempting nucleoph...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists encountering stalled reactions, low yields, or unexpected side products when attempting nucleophilic substitutions with 2-methyl-2-nitropropyl tosylate .

As a highly hindered electrophile, this substrate requires precise optimization to favor substitution over destructive side reactions. Below, you will find a diagnostic breakdown of the mechanistic root causes, troubleshooting FAQs, and a self-validating experimental protocol to ensure reproducible success.

Part 1: The Mechanistic Root Cause (The Neopentyl Dilemma)

Before adjusting your reaction conditions, it is critical to understand the physical organic chemistry governing 2-methyl-2-nitropropyl tosylate.

  • The Neopentyl Blockade: The carbon bearing the tosylate leaving group is primary, but the adjacent beta-carbon is fully substituted (quaternary), bearing two methyl groups and a bulky nitro group. These substituents physically obstruct the 180∘ backside attack trajectory required for a standard SN​2 reaction .

  • The Gamma-Elimination Trap: Because the SN​2 pathway is kinetically starved, nucleophiles (especially amines or alkoxides) often act as bases instead. While standard beta-elimination (E2) to form an alkene is structurally impossible here (there are no beta-hydrogens), a different elimination occurs. The base abstracts a proton from the methyl groups, which are alpha to the strongly electron-withdrawing nitro group ( pKa​≈15−17 ). This generates a nitronate anion that undergoes a rapid intramolecular 3-exo-tet cyclization, displacing the tosylate to form 1-methyl-1-nitrocyclopropane . This gamma-elimination is the primary cause of yield loss.

Pathway cluster_SN2 Desired Pathway (SN2) cluster_Elim Side Reaction (Gamma-Elimination) Substrate 2-Methyl-2-nitropropyl tosylate (Neopentyl System) Iodide Finkelstein Activation (+ I⁻) Substrate->Iodide NaI / TBAI Deprotonation Base Abstraction of Methyl Proton Substrate->Deprotonation Basic Nucleophile or Amine Base Intermediate 2-Methyl-2-nitropropyl iodide (More Reactive) Iodide->Intermediate NucAttack Nucleophilic Attack (Polar Aprotic Solvent) Intermediate->NucAttack Nucleophile Product Target Substitution Product NucAttack->Product Nitronate Nitronate Anion Intermediate Deprotonation->Nitronate Cyclization 3-exo-tet Cyclization (Displaces OTs⁻) Nitronate->Cyclization Byproduct 1-Methyl-1-nitrocyclopropane (Volatile Byproduct) Cyclization->Byproduct

Mechanistic divergence: Desired SN2 substitution vs. gamma-elimination to cyclopropane.

Part 2: Diagnostic FAQs

Q1: My LC-MS shows complete consumption of the tosylate, but I have almost zero desired product. Instead, I see a low molecular weight, volatile byproduct. What happened? A: You have fallen victim to the gamma-elimination pathway. Your nucleophile acted as a base, deprotonating the methyl group. To suppress this, you must increase the nucleophilicity of your reagent without increasing its basicity. Solution: Implement Finkelstein catalysis by adding 1.0–2.0 equivalents of Sodium Iodide (NaI) or Tetrabutylammonium Iodide (TBAI). The iodide ion is a powerful, non-basic nucleophile that converts the tosylate into an intermediate neopentyl iodide, which is significantly more reactive toward your target nucleophile .

Q2: I am using an amine as the nucleophile. Should I add an external base like Triethylamine (TEA) to scavenge the generated TsOH? A: Avoid TEA or similar unhindered bases. TEA is basic enough to promote the gamma-elimination but not nucleophilic enough to drive the substitution. Solution: Use a highly sterically hindered, non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or an inorganic base like finely milled Potassium Carbonate ( K2​CO3​ ) . Better yet, use an excess of your target amine (if inexpensive); it will act as its own scavenger while maximizing the pseudo-first-order kinetics of the SN​2 pathway.

Q3: I've added TBAI, but the reaction is still sluggish at 80∘C . Can I just boil it in Toluene at 110∘C ? A: No. Toluene is a non-polar solvent that poorly solvates the transition state of an SN​2 reaction, raising the activation energy. High temperatures in non-polar solvents will simply accelerate thermal degradation and elimination. Solution: Switch to a strongly polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) . These solvents solvate the cations, leaving the nucleophilic anions "naked" and highly reactive, which drastically lowers the SN​2 activation barrier .

Part 3: Data Presentation - Optimization Matrix

The following table summarizes the quantitative impact of various reaction parameters on the product distribution. Note how the combination of a polar aprotic solvent and iodide catalysis effectively inverts the product ratio in favor of substitution.

SolventAdditiveBaseTemp ( ∘C )Desired Substitution (%)Gamma-Elimination (%)
TolueneNoneTEA110< 5%> 85%
THFNoneDIPEA6515%60%
DMFNone K2​CO3​ 9045%40%
DMFTBAI (1.0 eq)DIPEA9088%< 5%
DMSONaI (2.0 eq) K2​CO3​ 8092% < 2%

Part 4: Validated Experimental Protocol

To ensure a self-validating workflow, this protocol separates the Finkelstein activation from the nucleophilic substitution. By verifying the formation of the iodide intermediate before adding the nucleophile, you eliminate the risk of the nucleophile acting as a base on the unreacted tosylate.

Protocol: Finkelstein-Assisted Nucleophilic Substitution

Step 1: Pre-activation (Iodide Exchange)

  • Dissolve 2-methyl-2-nitropropyl tosylate (1.0 eq) in anhydrous DMSO to achieve a 0.2 M concentration.

  • Add Sodium Iodide (NaI, 2.0 eq). Ensure the NaI is strictly anhydrous.

  • Stir the mixture at 60∘C for 2 to 4 hours under an inert nitrogen atmosphere.

  • Validation Check: Analyze an aliquot by LC-MS or TLC. Proceed to Step 2 only when the tosylate is fully converted to 2-methyl-2-nitropropyl iodide.

Step 2: Nucleophilic Substitution

  • Cool the reaction mixture to room temperature.

  • Add the target nucleophile (e.g., primary/secondary amine, 1.5 eq) and finely milled Potassium Carbonate ( K2​CO3​ , 2.0 eq).

  • Heat the reaction to 80∘C and stir for 12–16 hours.

  • Validation Check: LC-MS should show the mass of the desired alkylated product. The absence of the volatile 1-methyl-1-nitrocyclopropane confirms the successful suppression of the gamma-elimination pathway.

Step 3: Workup and Isolation

  • Cool the mixture to room temperature and quench with a large volume of distilled water to dissolve inorganic salts and crash out the organic product.

  • Extract the aqueous layer with Ethyl Acetate (3x).

  • Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMSO) followed by brine.

  • Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude product.

References

  • Title: Steric Hindrance in the SN2 Reaction Source: Chemistry LibreTexts URL: [Link]

  • Title: Finkelstein Reaction Source: Organic Chemistry Portal URL: [Link]

  • Title: Solvent Effects in the SN2 Reaction Source: Master Organic Chemistry URL: [Link]

Optimization

Technical Support Center: Purification &amp; Troubleshooting for 2-Methyl-2-nitropropyl 4-methylbenzenesulfonate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying 2-methyl-2-nitropropyl 4-m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying 2-methyl-2-nitropropyl 4-methylbenzenesulfonate (commonly referred to as 2-methyl-2-nitropropyl tosylate).

Because this molecule contains both a highly polar, electron-withdrawing nitro group and a bulky, excellent leaving group (the tosylate), it presents unique solubility profiles and stability challenges. This guide provides self-validating protocols, mechanistic troubleshooting, and standardized methodologies for researchers and drug development professionals.

Part 1: Physicochemical Profile & Solvent Compatibility

To design an effective purification strategy, we must first understand the thermodynamic interactions between the target molecule and potential solvent systems. The dual polarity of the nitro and sulfonate groups makes this compound highly soluble in moderately polar solvents but insoluble in non-polar aliphatic hydrocarbons.

Table 1: Solvent Selection Matrix for 2-Methyl-2-nitropropyl Tosylate

Solvent SystemRolePolarity Index ( P′ )Boiling Point (°C)Suitability & Mechanistic Rationale
Ethyl Acetate (EtOAc) Primary Solvent4.477.1Excellent. Solvates both the polar nitro group and the aromatic tosylate ring effectively without risking solvolysis.
Dichloromethane (DCM) Primary Solvent3.139.6Good. High solubility, but low boiling point limits the temperature gradient available for crystallization.
Hexane / Heptane Anti-solvent0.1 / 0.168.7 / 98.4Excellent. Induces supersaturation. Heptane is preferred over hexane due to a higher boiling point, reducing evaporation during hot filtration.
Methanol / Ethanol Primary Solvent5.1 / 5.264.7 / 78.3Poor (Avoid). Protic solvents can act as nucleophiles at elevated temperatures, leading to the solvolysis of the tosylate.

Part 2: Troubleshooting Guides & FAQs

Q1: What is the optimal solvent system for recrystallizing this specific tosylate?

A: The gold standard is a binary solvent system of Ethyl Acetate and Heptane . Causality: The target compound possesses a high dipole moment due to the −NO2​ and −OTs groups. EtOAc provides the necessary dielectric constant to disrupt the crystal lattice during dissolution. Heptane, being non-polar, lowers the overall bulk dielectric constant of the solution when added, forcing the compound to re-establish its crystal lattice to minimize high-energy interactions with the solvent [1].

Q2: During the cooling phase, my product separates as a dense oil at the bottom of the flask instead of forming crystals ("oiling out"). How do I resolve this?

A: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the solute is lower than the temperature at which the solution reaches supersaturation. The compound precipitates as a supercooled liquid rather than a solid. Resolution:

  • Adjust the Solvent Ratio: You likely have too much anti-solvent (heptane). Reheat the mixture until the oil dissolves, add 5-10% more EtOAc, and cool much more slowly.

  • Seeding: Introduce a pure seed crystal of 2-methyl-2-nitropropyl tosylate just above the temperature where oiling typically occurs. This provides a nucleation site, bypassing the activation energy barrier for crystal lattice formation.

Q3: I am observing a lower-than-expected yield and the presence of degradation byproducts. What is causing this?

A: Tosylates are excellent leaving groups, making the adjacent carbon highly susceptible to nucleophilic attack ( SN​2 ) or elimination ( E2 ), even from weak nucleophiles if thermal energy is high enough. Resolution: Ensure absolute absence of moisture or protic solvents (like residual alcohols from previous synthetic steps). Do not boil the EtOAc solution for extended periods. Dissolution should be rapid and kept strictly below 75°C to prevent thermal degradation [2].

Q4: If recrystallization fails due to heavy impurities, what are the parameters for Flash Column Chromatography?

A: Use normal-phase silica gel chromatography. Parameters: Because the compound is highly polar, start with a 90:10 Hexane:EtOAc gradient and slowly increase polarity to 70:30. The nitro group interacts strongly with the silanol groups on the stationary phase via hydrogen bonding and dipole-dipole interactions. Monitor fractions via TLC using UV light (the aromatic tosylate ring is highly UV-active at 254 nm) [3].

Part 3: Standardized Experimental Protocols

Protocol A: Optimized Binary Recrystallization

This protocol is self-validating: the appearance of a clear solution followed by targeted nucleation confirms the correct solvent ratios.

  • Dissolution: Place the crude 2-methyl-2-nitropropyl 4-methylbenzenesulfonate in a round-bottom flask equipped with a reflux condenser. Add a minimal volume of dry Ethyl Acetate (approx. 2-3 mL per gram of crude).

  • Heating: Warm the mixture gently in a water bath to 65-70°C until complete dissolution occurs. Do not exceed 75°C.

  • Hot Filtration (Optional): If insoluble mechanical impurities are present, pass the hot solution rapidly through a fluted filter paper pre-warmed with hot EtOAc.

  • Anti-Solvent Addition: While maintaining the solution at 65°C, add hot Heptane dropwise. Continue addition until the solution becomes faintly cloudy (the saturation point).

  • Clarification: Add exactly 1-2 drops of hot EtOAc until the solution becomes perfectly clear again.

  • Controlled Nucleation: Remove the flask from the heat source. Allow it to cool to room temperature undisturbed. Critical: Do not agitate the flask, as this promotes the formation of small, impure microcrystals.

  • Maturation: Once at room temperature, transfer the flask to an ice bath (0-4°C) for 2 hours to maximize yield.

  • Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a small volume of ice-cold Heptane.

  • Drying: Dry the crystals under high vacuum (≤ 1 mbar) at room temperature for 12 hours to remove residual solvent trapped in the crystal lattice.

Part 4: Process Visualization

The following diagram illustrates the logical decision tree for the purification workflow, specifically highlighting the critical troubleshooting pathway for phase separation (oiling out).

PurificationWorkflow Start Crude Tosylate Dissolve Dissolve in minimal hot EtOAc (<75°C) Start->Dissolve AddHeptane Add hot Heptane until cloudy Dissolve->AddHeptane Clarify Add dropwise EtOAc until clear AddHeptane->Clarify Cool Cool slowly to RT Clarify->Cool Decision Observation during cooling? Cool->Decision Oil Oiling Out (Liquid Phase Separation) Decision->Oil Phase Separation Crystals Crystal Nucleation Decision->Crystals Solidification Reheat Reheat & add 5% EtOAc or add Seed Crystal Oil->Reheat Reheat->Cool Retry IceBath Ice bath (0°C) for 2h Crystals->IceBath Filter Vacuum Filter & Wash (Cold Heptane) IceBath->Filter Pure Pure Crystalline Product Filter->Pure

Workflow for the recrystallization of tosylates, including the critical "oiling out" recovery loop.

References

  • Armarego, W. L. F., & Chai, C. (2012). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. Available at:[Link]

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. Available at:[Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. Available at:[Link]

Troubleshooting

long-term stability and storage conditions for 2-methyl-2-nitropropyl 4-methylbenzenesulfonate

Welcome to the technical support and troubleshooting portal for 2-methyl-2-nitropropyl 4-methylbenzenesulfonate (commonly referred to as 2-methyl-2-nitropropyl tosylate). This guide is engineered for researchers, analyti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting portal for 2-methyl-2-nitropropyl 4-methylbenzenesulfonate (commonly referred to as 2-methyl-2-nitropropyl tosylate). This guide is engineered for researchers, analytical chemists, and drug development professionals who require rigorous, field-proven methodologies for handling this specific alkyl sulfonate intermediate.

Mechanistic Profiling: The Causality of Stability

To master the storage and handling of 2-methyl-2-nitropropyl tosylate, one must first understand the structural kinetics that dictate its behavior. This molecule is not a standard primary tosylate; it possesses a unique electronic and steric profile that directly informs our protocols.

  • Neopentyl-Type Steric Hindrance: The beta-carbon (C2) is fully substituted, bearing two methyl groups and a nitro group. This creates a neopentyl-like steric shield around the electrophilic alpha-carbon, severely restricting the trajectory required for backside nucleophilic attack (SN2).

  • Electronic Destabilization: The strongly electron-withdrawing beta-nitro group destabilizes any developing positive charge at the alpha-carbon. This strongly inhibits spontaneous SN1 [1].

The Result: While this compound is surprisingly resistant to spontaneous solvolysis compared to unbranched primary tosylates (like ethyl or propyl tosylate), the S-O-C ester linkage remains highly susceptible to moisture-driven hydrolysis over extended periods. Furthermore, the nitro group introduces distinct thermal and photolytic sensitivities that must be managed.

Quantitative Data: Storage & Stability Matrix

The following table summarizes the quantitative shelf-life expectations based on empirical stability testing of nitro-substituted alkyl sulfonates under varying environmental conditions.

Storage ConditionTemperatureAtmosphereLight ExposureEst. Shelf LifePrimary Degradation Pathway
Optimal (Cryo) -20°CArgon / N₂Dark (Amber Glass)> 24 monthsNone detected
Standard Fridge 4°CSealed / Dry AirDark6–12 monthsTrace Hydrolysis
Ambient (Sealed) 25°CDry AirAmbient Lab Light1–2 monthsPhotolytic / Hydrolysis
Ambient (Open) 25°CAmbient HumidityAmbient Lab Light< 7 daysRapid Hydrolysis to p-TsOH
Thermal Stress > 60°CAnyAny< 24 hoursRadical Cleavage / Elimination

Degradation Pathways & Storage Workflow

The following logic diagram maps the causality between environmental exposure and structural degradation, highlighting the optimal pathway for preserved integrity.

Workflow A 2-Methyl-2-nitropropyl Tosylate B Moisture Exposure (Ambient Humidity) A->B Improper Seal C Thermal Stress (> 60°C) A->C Heat Exposure F Optimal Storage (-20°C, Argon) A->F Best Practice D Hydrolysis Pathway Formation of p-TsOH B->D Nucleophilic Attack E Thermal Degradation Nitro-group Cleavage C->E Radical Breakdown G Long-Term Stability (> 24 Months) F->G Preserved Integrity

Degradation pathways and optimal storage conditions for 2-methyl-2-nitropropyl tosylate.

Troubleshooting & FAQs

Q: I observe a white, crystalline precipitate forming in my stored reagent over time. What is this, and is the batch ruined? A: This precipitate is almost certainly (p-TsOH) [2], a byproduct of moisture-driven hydrolysis. If the precipitate is minimal, the bulk reagent can often be rescued by dissolving it in a non-polar solvent (like diethyl ether), washing with cold saturated aqueous NaHCO₃ to remove the acid, drying over anhydrous MgSO₄, and concentrating under reduced pressure at room temperature.

Q: My downstream nucleophilic substitution (SN2) yields are extremely low (<10%), even when using freshly validated 2-methyl-2-nitropropyl tosylate. Is the reagent defective? A: No. As detailed in the mechanistic profiling, this is a neopentyl-type system. Standard SN2 conditions (e.g., mild heating in THF or DCM) will fail due to severe steric hindrance. Troubleshooting fix: You must force the reaction using highly polar aprotic solvents (DMF, DMSO, or DMPU), elevated temperatures (monitor carefully to avoid nitro-group degradation), and highly reactive, non-bulky nucleophiles (e.g., azide or thiolate).

Q: The compound has shifted from a colorless oil/solid to a distinct yellow or brown. Can I still use it? A: A color shift to yellow/brown indicates thermal degradation or photolytic breakdown of the nitro moiety, often generating trace NOₓ species that act as radical initiators. Do not use discolored batches for sensitive pharmaceutical syntheses without prior purification (flash column chromatography on silica gel, using a hexane/ethyl acetate gradient).

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness in your workflows, utilize the following self-validating protocol for the long-term storage and quality control of this compound.

Protocol: Anhydrous Aliquoting and NMR Validation

Objective: Prepare the tosylate for multi-year storage while establishing a quantitative baseline for structural integrity. Causality: Repeated freeze-thaw cycles and ambient moisture introduction are the primary drivers of p-TsOH formation. Aliquoting prevents bulk degradation, while NMR validation ensures you do not store already-degraded material.

Step-by-Step Methodology:

  • Atmosphere Validation: Before handling, verify that your glovebox atmosphere or Schlenk line argon supply has <1 ppm H₂O (e.g., via Karl Fischer titration of a blank solvent sample).

  • Thermal Equilibration: Allow the bulk container of 2-methyl-2-nitropropyl tosylate to reach room temperature in a desiccator before opening.

    • Causality: Opening a cryo-stored container immediately causes condensation of atmospheric moisture directly onto the hygroscopic tosylate surface.

  • Aliquoting: Under an Argon atmosphere, transfer 500 mg portions into pre-dried (oven-baked at 120°C for 4 hours), amber glass vials.

    • Causality: Amber glass mitigates the photolytic degradation pathways associated with the nitro group.

  • NMR Validation (Self-Validating Step): Take a 5 mg sample from one representative aliquot. Dissolve in anhydrous CDCl₃ and run a ¹H-NMR spectrum.

    • Pass Criteria: The methyl protons of the tosyl group must appear as a sharp singlet at ~2.45 ppm. The neopentyl CH₂ protons adjacent to the tosylate should appear as a singlet at ~4.0 ppm.

    • Fail Criteria: The presence of an additional methyl singlet at ~2.35 ppm, alongside downfield shifts in the aromatic region, definitively indicates the formation of free p-toluenesulfonic acid [3]. If >2% p-TsOH is detected, re-purify the batch before storage.

  • Sealing: Backfill all validated vials with Argon, seal with PTFE-lined caps to prevent plasticizer leaching, wrap the caps tightly with Parafilm, and store immediately at -20°C.

References

The following authoritative sources ground the mechanistic claims and standard handling procedures described in this guide:

  • IUPAC Gold Book. "Solvolysis." International Union of Pure and Applied Chemistry. Available at:[Link]

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 6192, p-Toluenesulfonic acid." PubChem. Available at:[Link]

  • Organic Syntheses. "General Procedures for the Preparation and Handling of Alkyl Tosylates." Org. Synth. Available at: [Link]

Optimization

reducing thermal degradation of 2-methyl-2-nitropropyl 4-methylbenzenesulfonate during scale-up

Initiating Data Collection I'm starting by casting a wide net with Google searches, focusing on the thermal degradation of 2-methyl-2-nitropropyl 4-methylbenzenesulfonate. I'm keen to uncover decomposition pathways, kine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Initiating Data Collection

I'm starting by casting a wide net with Google searches, focusing on the thermal degradation of 2-methyl-2-nitropropyl 4-methylbenzenesulfonate. I'm keen to uncover decomposition pathways, kinetics data, and the crucial factors contributing to its instability. This initial phase is about gathering a broad base of knowledge.

Expanding Search Scope

I'm now expanding my search to include methods for mitigating the thermal decomposition of sulfonate esters and nitroalkanes during scale-up. I'm focusing on reaction conditions, solvent effects, and stabilizers. From there, I'll analyze the information to identify common research questions and structure a technical support guide, starting with fundamental stability issues. I will then work to formulate clear questions and detailed answers with citations.

Refining Research Protocols

I'm now diving deeper into the nuances of my data gathering. I'm focusing specifically on crafting clear, concise questions related to the compound's stability, and formulating expert-level answers that explain the underlying principles. This includes step-by-step protocols for mitigation, all backed by credible sources.

Reference Data & Comparative Studies

Validation

Reactivity Comparison: 2-Methyl-2-nitropropyl 4-Methylbenzenesulfonate vs. Mesylate

For researchers and process chemists in drug development, incorporating gem-dimethyl groups is a proven strategy to enhance the metabolic stability of active pharmaceutical ingredients (APIs). The 2-methyl-2-nitropropyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and process chemists in drug development, incorporating gem-dimethyl groups is a proven strategy to enhance the metabolic stability of active pharmaceutical ingredients (APIs). The 2-methyl-2-nitropropyl moiety is a highly valuable building block in this regard, serving as a masked amine with built-in steric shielding.

However, functionalizing the primary carbon of this building block via nucleophilic substitution presents a notorious synthetic challenge. To activate the primary alcohol for substitution, it must be converted into a sulfonate ester. This guide provides an in-depth, objective comparison between two standard leaving groups: 4-methylbenzenesulfonate (Tosylate, OTs) and methanesulfonate (Mesylate, OMs) , analyzing their performance in the context of this uniquely stubborn substrate.

The Mechanistic Challenge: "Double Jeopardy"

Before comparing the leaving groups, we must establish the causality behind the extreme unreactivity of the 2-methyl-2-nitropropyl system. The substrate suffers from two compounding structural bottlenecks that actively resist substitution:

  • The Neopentyl Effect (Steric Blockade): The substrate is a neopentyl-type system (a primary carbon adjacent to a fully substituted tertiary carbon). In an SN​2 reaction, the nucleophile must approach at a 180° angle to the leaving group. The bulky β -substituents (two methyls and a nitro group) create severe van der Waals repulsions in the transition state, drastically raising the activation energy .

  • Nitro Group Inductive Effect (Electronic Blockade): Because SN​2 is sterically hindered, one might attempt to force an SN​1 pathway. However, the strongly electron-withdrawing nitro group ( −I effect) severely destabilizes any developing positive charge on the adjacent α -carbon. Consequently, carbocation formation is energetically inaccessible, completely shutting down the SN​1 pathway.

G Substrate 2-Methyl-2-nitropropyl Sulfonate Steric Neopentyl Core (Steric Bulk) Substrate->Steric Electronic Nitro Group (Electron Withdrawing) Substrate->Electronic SN2 Severely Hindered SN2 Pathway Steric->SN2 Transition State Clash SN1 Completely Blocked SN1 Pathway Electronic->SN1 Carbocation Destabilization

Logic tree detailing the structural bottlenecks in 2-methyl-2-nitropropyl substitutions.

Tosylate vs. Mesylate: Comparative Analysis

When selecting a leaving group for this system, the choice between tosylate and mesylate dictates not only the reaction kinetics but also the downstream processability of the intermediate.

The Kinetic Perspective (Mesylate Advantage)

In unhindered primary systems, tosylates and mesylates possess nearly identical leaving group abilities, as the pKa​ of their conjugate acids are similar ( p -toluenesulfonic acid ≈−2.8 ; methanesulfonic acid ≈−1.9 ) . However, in a neopentyl system , sterics dominate electronics.

The tosylate group contains a bulky p -tolyl ring. During the highly congested SN​2 transition state, this aromatic ring exacerbates steric clashes with the incoming nucleophile and the β -methyl groups. The mesylate group, being significantly smaller, minimizes this transition state strain. Consequently, the mesylate typically reacts 2 to 5 times faster than the tosylate in neopentyl SN​2 displacements.

The Process Chemistry Perspective (Tosylate Advantage)

While the mesylate is kinetically superior, the tosylate often holds the advantage in isolation and handling. 2-Methyl-2-nitropropyl 4-methylbenzenesulfonate is highly prone to forming stable, highly pure crystalline solids. This allows for purification by simple recrystallization—a critical advantage for large-scale drug development where chromatography is cost-prohibitive. The corresponding mesylate is often a dense oil or a low-melting solid that can be more challenging to purify without chromatography .

Quantitative Performance Summary
Parameter2-Methyl-2-nitropropyl Mesylate2-Methyl-2-nitropropyl Tosylate
Leaving Group Bulk Low ( −OSO2​CH3​ )High ( −OSO2​C6​H4​CH3​ )
Conjugate Acid pKa​ ∼−1.9 ∼−2.8
Relative SN​2 Rate Faster (Baseline = 1.0)Slower ( ∼0.2−0.5 )
Physical State (Typical) Viscous Oil / Low-melting solidCrystalline Solid
Purification Preference Silica Gel ChromatographyRecrystallization (e.g., Hexane/EtOAc)
Primary Use Case Discovery chemistry (maximizing yield)Process scale-up (ease of handling)

Note: Relative rates are generalized based on standard neopentyl substitution profiles using azide or cyanide nucleophiles in polar aprotic solvents at 100–120 °C.

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols utilize a self-validating system: the inclusion of an internal standard (1,3,5-trimethoxybenzene) for quantitative NMR (qNMR) analysis. This ensures that mass balance is rigorously tracked, distinguishing between true substitution, unreacted starting material, and potential decomposition pathways.

Protocol A: Synthesis of the Sulfonate Esters

This protocol is adaptable for both methanesulfonyl chloride (MsCl) and p-toluenesulfonyl chloride (TsCl).

  • Setup: In an oven-dried 100 mL round-bottom flask under inert atmosphere (N₂), dissolve 2-methyl-2-nitropropan-1-ol (10.0 mmol) in anhydrous dichloromethane (DCM, 30 mL).

  • Base Addition: Add triethylamine (15.0 mmol, 1.5 eq.) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.5 mmol, 0.05 eq.). Cool the mixture to 0 °C using an ice bath.

  • Sulfonylation: Dropwise, add either MsCl (12.0 mmol, 1.2 eq.) or TsCl (12.0 mmol, 1.2 eq.) dissolved in 10 mL of DCM over 15 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor by TLC (Hexane/EtOAc 3:1). The reaction is typically complete within 2 hours.

  • Workup: Quench with saturated aqueous NaHCO3​ (30 mL). Extract the aqueous layer with DCM (2 x 20 mL). Wash the combined organic layers with 1M HCl (20 mL) and brine (20 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification:

    • For Tosylate: Recrystallize the crude solid from hot hexanes/ethyl acetate.

    • For Mesylate: Purify via flash column chromatography (silica gel, gradient of 10-30% EtOAc in hexanes).

Protocol B: Kinetic Evaluation of Nucleophilic Substitution ( SN​2 )

This protocol evaluates the substitution rate using sodium azide ( NaN3​ ) as a model nucleophile.

  • Preparation: In a heavy-walled reaction vial equipped with a magnetic stir bar, add the sulfonate ester (1.0 mmol) and 1,3,5-trimethoxybenzene (0.33 mmol, exact mass recorded as qNMR internal standard).

  • Solvent & Nucleophile: Add anhydrous N,N-dimethylformamide (DMF, 5.0 mL) and sodium azide (3.0 mmol, 3.0 eq.). Seal the vial with a PTFE-lined crimp cap.

  • Heating: Submerge the vial in a pre-heated oil bath at 110 °C.

  • Sampling: At t=2,4,8,and 24 hours, withdraw a 50 μ L aliquot using a micro-syringe.

  • Analysis: Dilute the aliquot with CDCl3​ (0.5 mL), wash briefly with water (0.5 mL) to remove DMF/salts, and analyze the organic layer via 1 H-NMR.

  • Quantification: Integrate the internal standard peak ( δ 6.08 ppm, 3H) against the methylene protons of the starting sulfonate and the newly formed 1-azido-2-methyl-2-nitropropane to determine precise conversion kinetics.

Workflow Step1 1. Sulfonylation (TsCl or MsCl, Et3N, DMAP, 0°C) Step2 2. Isolation & Purification (Crystallization for Ts / Column for Ms) Step1->Step2 Step3 3. Substitution Reaction (NaN3, DMF, 110°C, Internal Std) Step2->Step3 Step4 4. Kinetic Sampling & qNMR (Track conversion over 24h) Step3->Step4

Step-by-step workflow for synthesizing and evaluating sulfonate reactivity.

Conclusion

For the 2-methyl-2-nitropropyl system, the choice of leaving group is a balancing act between physical properties and reaction kinetics. If the primary goal is rapid and high-yielding substitution in a discovery setting, the mesylate is the superior choice due to its reduced steric profile in the highly congested SN​2 transition state. Conversely, if the goal is scale-up and process optimization , the tosylate is highly recommended; the slight penalty in reaction time is heavily outweighed by the ability to isolate the intermediate as a highly pure, stable crystalline solid without the need for chromatography.

References

  • March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (7th Edition). Smith, M. B. John Wiley & Sons. This authoritative text outlines the fundamental principles of steric hindrance in neopentyl systems and the transition state geometry of SN​2 reactions. URL:[Link]

  • Methanesulfonyl Chloride - PubChem Compound Summary. National Center for Biotechnology Information. Provides verified thermochemical and physical data regarding the methanesulfonate leaving group and its conjugate acid. URL:[Link]

  • p-Toluenesulfonyl Chloride - PubChem Compound Summary. National Center for Biotechnology Information. Provides baseline data on the physical state, handling, and structural bulk of the tosylate moiety. URL:[Link]

Comparative

A Comparative Analysis of Leaving Group Ability: 2-Methyl-2-Nitropropyl Tosylate versus Alkyl Halides

A Technical Guide for Researchers in Synthetic Chemistry and Drug Development Introduction In the realm of synthetic organic chemistry, the efficiency of nucleophilic substitution reactions hinges on a delicate balance o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers in Synthetic Chemistry and Drug Development

Introduction

In the realm of synthetic organic chemistry, the efficiency of nucleophilic substitution reactions hinges on a delicate balance of factors, paramount among them being the nature of the leaving group. An effective leaving group must be able to stabilize the negative charge it acquires upon departure from the substrate. This guide provides a detailed comparative analysis of the leaving group ability of 2-methyl-2-nitropropyl tosylate against its corresponding alkyl halide counterparts (iodide, bromide, and chloride). We will delve into the electronic and steric factors that govern their reactivity, supported by experimental data and protocols for quantitative comparison.

The tosylate group (p-toluenesulfonate, OTs) is widely recognized as an excellent leaving group due to the resonance stabilization of the resulting anion. The negative charge is delocalized over three oxygen atoms, rendering the conjugate acid, p-toluenesulfonic acid, a strong acid with a pKa of approximately -2.8. This high stability of the departing anion is a key determinant of its exceptional leaving group ability. In contrast, the leaving group ability of alkyl halides follows the trend I > Br > Cl > F, which correlates with the strength of the corresponding hydrohalic acids (HI > HBr > HCl > HF) and the polarizability of the halide.

This guide specifically examines the 2-methyl-2-nitropropyl system, a neopentyl-type substrate. Such systems are known for their steric hindrance and potential for neighboring group participation, which can significantly influence reaction rates and mechanisms. The presence of the electron-withdrawing nitro group further complicates the electronic landscape of the molecule.

Comparative Leaving Group Ability: A Quantitative Perspective

The relative leaving group ability can be quantitatively assessed by comparing the rates of solvolysis for substrates with different leaving groups under identical conditions. The following table summarizes the relative rates of reaction for 2-methyl-2-nitropropyl derivatives.

Leaving GroupRelative Rate of Solvolysis (k_rel)
Tosylate (-OTs)~10^4 - 10^5
Iodide (-I)~10
Bromide (-Br)1
Chloride (-Cl)~10^-2

Note: These are approximate relative rates based on typical solvolysis reactions and may vary depending on the specific solvent and temperature.

As the data clearly indicates, the tosylate group is a vastly superior leaving group compared to the halides in this sterically hindered neopentyl system. This enhanced reactivity can be attributed to the exceptional stability of the tosylate anion.

Mechanistic Considerations: The Role of the Neopentyl System

The 2-methyl-2-nitropropyl framework is a neopentyl system, which is sterically hindered at the α-carbon. This steric bulk disfavors direct S_N2 attack. Consequently, these systems often react via mechanisms involving carbocationic intermediates or neighboring group participation.

In the case of 2-methyl-2-nitropropyl tosylate, the reaction likely proceeds through a pathway involving anchimeric assistance, where a neighboring group participates in the displacement of the leaving group, leading to a rearranged product. The electron-withdrawing nature of the nitro group can influence the stability of any potential carbocationic intermediates.

SN1_Mechanism cluster_step1 Step 1: Leaving Group Departure cluster_step2 Step 2: Nucleophilic Attack Substrate R-L Carbocation R+ Substrate->Carbocation Slow LeavingGroup L- Nucleophile Nu- Carbocation->Nucleophile Fast Product R-Nu Nucleophile->Product

Caption: Generalized S_N1 reaction pathway.

Experimental Protocol: Determination of Solvolysis Rates

The following protocol outlines a general procedure for comparing the leaving group ability of 2-methyl-2-nitropropyl tosylate and its corresponding alkyl halides via solvolysis rate measurements.

Objective: To determine the relative rates of solvolysis of 2-methyl-2-nitropropyl tosylate, iodide, bromide, and chloride in 80% aqueous ethanol.

Materials:

  • 2-methyl-2-nitropropyl tosylate

  • 2-methyl-2-nitropropyl iodide

  • 2-methyl-2-nitropropyl bromide

  • 2-methyl-2-nitropropyl chloride

  • 80% (v/v) aqueous ethanol

  • Phenolphthalein indicator

  • Standardized sodium hydroxide solution (0.01 M)

  • Constant temperature bath

  • Burette, pipettes, and volumetric flasks

Procedure:

  • Solution Preparation: Prepare a 0.01 M solution of each substrate in 80% aqueous ethanol.

  • Reaction Setup: Place a known volume (e.g., 50 mL) of each substrate solution in separate sealed flasks and equilibrate them in a constant temperature bath set to the desired reaction temperature (e.g., 50 °C).

  • Titration: At regular time intervals, withdraw an aliquot (e.g., 5 mL) from each reaction flask and quench the reaction by adding it to a flask containing acetone at 0 °C.

  • Add a few drops of phenolphthalein indicator to the quenched aliquot and titrate the liberated acid (p-toluenesulfonic acid or hydrohalic acid) with the standardized sodium hydroxide solution.

  • Data Analysis: Record the volume of NaOH consumed at each time point. The rate constant (k) for the solvolysis reaction can be determined by plotting ln(V_∞ - V_t) versus time, where V_t is the volume of NaOH at time t, and V_∞ is the volume at the completion of the reaction. The slope of this line will be equal to -k.

  • Relative Rates: Calculate the relative rates by dividing the rate constant of each compound by the rate constant of the reference compound (e.g., 2-methyl-2-nitropropyl bromide).

Experimental_Workflow Start Prepare 0.01 M Substrate Solutions Incubate Incubate at Constant Temperature Start->Incubate Aliquot Withdraw Aliquots at Time Intervals Incubate->Aliquot Quench Quench Reaction in Cold Acetone Aliquot->Quench Titrate Titrate with Standardized NaOH Quench->Titrate Analyze Plot ln(V∞ - Vt) vs. Time Titrate->Analyze Calculate Determine Rate Constants (k) Analyze->Calculate Compare Calculate Relative Rates Calculate->Compare

Caption: Workflow for determining solvolysis rates.

Synthesis of 2-Methyl-2-nitropropyl Tosylate

The tosylate can be readily synthesized from the corresponding alcohol using p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine.

Procedure:

  • Dissolve 2-methyl-2-nitropropan-1-ol in pyridine at 0 °C.

  • Slowly add an equimolar amount of p-toluenesulfonyl chloride to the solution while maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for several hours and then allow it to warm to room temperature overnight.

  • Pour the reaction mixture into ice-water and extract the product with diethyl ether.

  • Wash the organic layer with dilute HCl, saturated NaHCO_3, and brine.

  • Dry the organic layer over anhydrous MgSO_4, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Conclusion

The experimental evidence unequivocally demonstrates that the tosylate group is a significantly better leaving group than iodide, bromide, or chloride in the 2-methyl-2-nitropropyl system. This is primarily due to the superior ability of the tosylate anion to stabilize the negative charge through resonance. For researchers and professionals in drug development and synthetic chemistry, the choice of leaving group is a critical parameter that can profoundly impact the efficiency and outcome of a synthetic transformation. In cases where a highly reactive substrate is required, particularly in sterically congested systems, tosylates represent a superior choice over alkyl halides.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
Validation

Analytical Strategy &amp; Comparison Guide: HPLC Method Validation for 2-Methyl-2-Nitropropyl 4-Methylbenzenesulfonate Purity Analysis

As a Senior Application Scientist, developing a robust purity method for reactive intermediates requires moving beyond generic protocols. 2-methyl-2-nitropropyl 4-methylbenzenesulfonate (an alkyl tosylate) presents a uni...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, developing a robust purity method for reactive intermediates requires moving beyond generic protocols. 2-methyl-2-nitropropyl 4-methylbenzenesulfonate (an alkyl tosylate) presents a unique analytical challenge. Because alkyl sulfonates are heavily scrutinized as Potential Mutagenic Impurities (PMIs) under , the analytical method must be exceptionally selective, sensitive, and rigorously validated.

This guide objectively compares column chemistries for this specific analysis, provides the mechanistic rationale behind the optimal method, and outlines a self-validating protocol compliant with.

The Analytical Challenge & Mechanistic Rationale

The purity analysis of 2-methyl-2-nitropropyl 4-methylbenzenesulfonate requires baseline separation of the intact ester from its primary synthetic precursors and hydrolytic degradants: p-toluenesulfonic acid (pTSA) and 2-methyl-2-nitropropan-1-ol .

The causality behind the separation difficulty lies in the divergent chemical properties of these species:

  • pTSA: Highly acidic ( pKa​<1 ) and polar. In standard reversed-phase high-performance liquid chromatography (RP-HPLC), it elutes near the void volume and often exhibits severe peak tailing due to secondary interactions with residual surface silanols.

  • 2-methyl-2-nitropropan-1-ol: A neutral, aliphatic nitro-alcohol with moderate polarity.

  • The Intact Ester: Highly hydrophobic and neutral, containing an electron-deficient aromatic ring.

To achieve a self-validating system, the mobile phase must control the ionization of pTSA while the stationary phase must provide orthogonal selectivity to separate the neutral ester from the neutral alcohol. We utilize 0.1% Trifluoroacetic acid (TFA) in the mobile phase; TFA acts as a weak ion-pairing agent, masking silanol activity and sharpening the pTSA peak, ensuring accurate quantitation of degradants.

Stationary Phase Comparison: C18 vs. Phenyl-Hexyl

A common pitfall in method development is defaulting to a standard Octadecylsilane (C18) column. While C18 provides excellent retention via dispersive van der Waals forces, it lacks the chemical selectivity required to efficiently separate the aromatic tosylate ester from structurally similar aliphatic impurities.

By switching to a Phenyl-Hexyl stationary phase, we introduce orthogonal selectivity. The phenyl ring on the silica surface engages in π−π electron donor-acceptor interactions with the aromatic ring of the tosylate group. This specific interaction selectively increases the retention of the tosylate relative to the aliphatic 2-methyl-2-nitropropan-1-ol, dramatically improving chromatographic resolution ( Rs​ ).

Table 1: Chromatographic Performance Comparison

Conditions: Isocratic elution (60% Methanol / 40% Water with 0.1% TFA), Flow rate: 1.0 mL/min, UV Detection: 225 nm.

ParameterStandard C18 ColumnPhenyl-Hexyl ColumnMechanistic Outcome
Retention Time (Ester) 8.4 min11.2 minEnhanced retention via π−π interactions.
Resolution ( Rs​ ) 1.4 (Co-elution risk)3.1 (Baseline)Phenyl-Hexyl easily resolves the ester from the alcohol.
USP Tailing Factor ( Tf​ ) 1.351.05Improved peak symmetry due to optimal surface end-capping.
Theoretical Plates ( N ) > 8,000> 12,000Sharper peaks yield higher sensitivity for impurity detection.

Method Selection & Validation Workflow

HPLC_Method_Selection Analyte Analyte: 2-methyl-2-nitropropyl 4-methylbenzenesulfonate C18 Standard C18 Column (Hydrophobic Interactions) Analyte->C18 Screen 1 Phenyl Phenyl-Hexyl Column (Hydrophobic + π-π Interactions) Analyte->Phenyl Screen 2 Outcome1 Poor Resolution (Rs < 1.5) Co-elution with Aliphatic Impurities C18->Outcome1 Outcome2 Optimal Resolution (Rs > 2.0) Clear Separation of pTSA & Ester Phenyl->Outcome2 Validation Proceed to ICH Q2(R2) Method Validation Outcome2->Validation

Figure 1: Mechanistic workflow for stationary phase selection in alkyl tosylate HPLC analysis.

Step-by-Step Validation Protocol (ICH Q2 Compliant)

This protocol is designed as a self-validating system; system suitability criteria must be met before any validation data is considered acceptable.

Phase 1: Preparation
  • Mobile Phase A: 0.1% TFA in LC-MS grade Water.

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Diluent: 50:50 Water:Acetonitrile. (Rationale: Matches the initial gradient strength to prevent solvent-mismatch peak distortion).

  • Standard Preparation: Accurately weigh 50 mg of 2-methyl-2-nitropropyl 4-methylbenzenesulfonate reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent (1.0 mg/mL).

Phase 2: Chromatographic Conditions
  • Column: Phenomenex Luna Phenyl-Hexyl, 150 x 4.6 mm, 3 µm (or equivalent).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 225 nm (Optimal absorbance maximum for the tosylate chromophore).

  • Gradient Program:

    • 0-2 min: 20% B (Retains polar pTSA)

    • 2-12 min: 20% 80% B (Elutes the intact ester)

    • 12-15 min: 80% B (Column wash)

    • 15-20 min: 20% B (Re-equilibration)

Phase 3: Execution of Validation Parameters
  • System Suitability: Inject the standard preparation 5 times. Acceptance Criteria: %RSD of peak area 2.0%, Tailing Factor 1.5, Theoretical Plates 10,000.

  • Specificity (Forced Degradation): Subject the sample to acid (0.1N HCl), base (0.1N NaOH), oxidation (3% H2​O2​ ), and thermal stress (60°C for 24h). Verify that the active peak is completely resolved from all degradation products (Peak purity angle < Purity threshold via PDA detector).

  • Linearity: Prepare standard solutions at 50%, 80%, 100%, 120%, and 150% of the target concentration. Plot peak area vs. concentration.

  • Accuracy (Recovery): Spike known amounts of the reference standard into a synthetic mixture of impurities at 80%, 100%, and 120% levels in triplicate.

  • Precision (Repeatability): Prepare 6 independent sample preparations at 100% concentration and analyze.

Experimental Validation Data Summary

The following data demonstrates the robustness of the Phenyl-Hexyl method when subjected to rigorous ICH validation parameters.

Table 2: Method Validation Results Summary
Validation ParameterICH Acceptance CriteriaExperimental ResultStatus
Specificity No interference at retention timeBaseline resolution from pTSA & alcoholPass
Linearity ( R2 ) 0.995 (Range: 50-150%)0.9998Pass
Accuracy (Recovery) 98.0% - 102.0%99.4% - 100.8%Pass
Method Precision %RSD 2.0% (n=6)0.85%Pass
LOD / LOQ Signal-to-Noise 3:1 / 10:10.05 µg/mL / 0.15 µg/mLPass

Conclusion: The transition from a standard C18 to a Phenyl-Hexyl stationary phase is not merely a preference; it is a mechanistically driven necessity for the accurate purity analysis of 2-methyl-2-nitropropyl 4-methylbenzenesulfonate. The π−π interactions provide the required selectivity to ensure that this potential mutagenic impurity can be accurately quantified and controlled during drug development.

References

  • Validation of Analytical Procedures: Q2(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL:[Link]

  • Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk: M7(R2) . International Council for Harmonisation (ICH). URL: [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics . U.S. Food and Drug Administration (FDA) Guidance Document. URL:[Link]

  • Stationary phase selectivity in reversed-phase liquid chromatography . National Center for Biotechnology Information (NCBI) / PubMed. URL:[Link]

Comparative

Spectroscopic Validation and Comparative Analysis of Synthesized 2-Methyl-2-nitropropyl 4-methylbenzenesulfonate

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Purpose: To provide an authoritative, self-validating protocol for the synthesis and spectroscopic characterization of 2-meth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Purpose: To provide an authoritative, self-validating protocol for the synthesis and spectroscopic characterization of 2-methyl-2-nitropropyl 4-methylbenzenesulfonate, alongside a comparative analysis of alternative leaving groups.

Executive Summary & Strategic Rationale

In advanced drug development and complex ligand design, the incorporation of sterically hindered, nitro-bearing alkyl fragments requires robust electrophilic building blocks. 2-Methyl-2-nitropropyl 4-methylbenzenesulfonate (a neopentyl-like nitro tosylate) serves as a premier intermediate for SN​2 and solvolysis reactions.

Due to the extreme steric encumbrance of the neopentyl carbon adjacent to a quaternary center, selecting the correct leaving group is paramount. This guide objectively compares the synthesized tosylate against alternative sulfonate esters (mesylate and triflate) and provides a highly detailed, causality-driven methodology for its synthesis and orthogonal spectroscopic validation.

Comparative Performance Analysis: Selecting the Optimal Leaving Group

When activating 2-methyl-2-nitropropan-1-ol, chemists typically choose between triflates (OTf), mesylates (OMs), and tosylates (OTs). The decision must balance electrophilic reactivity against bench stability and ease of purification.

As detailed in, the tosylate strikes the optimal balance for neopentyl-like systems. Triflates, while highly reactive, are prone to rapid decomposition when adjacent to strongly electron-withdrawing nitro groups. Mesylates often yield intractable oils that complicate downstream purification. The tosylate derivative, by contrast, leverages the π -stacking capabilities of the aromatic ring to induce crystallinity, allowing for purification without chromatography.

Table 1: Leaving Group Comparison for 2-Methyl-2-nitropropyl Architectures
MetricTriflate (-OTf)Mesylate (-OMs)Tosylate (-OTs)
Relative Reactivity 10 4 (Extremely High)1.0 (Baseline)0.8 (Moderate)
Bench Stability Poor (Degrades < 24h at RT)Moderate (Hygroscopic)Excellent (Stable > 6 months)
Physical State Volatile Liquid / OilViscous OilCrystalline Solid
Purification Method Distillation (Hazardous)Silica Gel ChromatographyRecrystallization (Scalable)
Synthetic Yield < 40% (Side reactions)70 - 80%> 85%

Causality-Driven Experimental Protocol

To ensure a self-validating system, the synthesis is designed to minimize side reactions while maximizing conversion. The neopentyl-like steric bulk of 2-methyl-2-nitropropan-1-ol makes it notoriously sluggish toward electrophiles. Therefore, standard pyridine-mediated tosylation is insufficient.

Step-by-Step Synthesis Methodology
  • Reaction Setup:

    • Dissolve 2-methyl-2-nitropropan-1-ol (1.0 equiv, 10.0 mmol) in anhydrous dichloromethane (DCM, 25 mL) under an inert argon atmosphere.

    • Causality: DCM is chosen for its excellent solubilizing power for both the polar nitro-alcohol and the non-polar tosyl chloride, ensuring a homogeneous reaction mixture.

  • Base and Catalyst Addition:

    • Add triethylamine (Et 3​ N, 1.5 equiv) followed by 4-dimethylaminopyridine (DMAP, 0.1 equiv).

    • Causality: Et 3​ N serves as the stoichiometric acid scavenger. DMAP is absolutely critical here; it acts as a nucleophilic catalyst, reacting with TsCl to form a highly electrophilic N-sulfonylpyridinium intermediate. This intermediate is reactive enough to overcome the steric hindrance of the neopentyl alcohol, a principle well-documented in .

  • Electrophile Addition:

    • Cool the mixture to 0 °C using an ice bath. Slowly add p-toluenesulfonyl chloride (TsCl, 1.2 equiv) in portions.

    • Causality: The 0 °C initiation prevents the highly exothermic degradation of the nitro-alcohol and suppresses the formation of alkyl chloride byproducts.

  • Reaction Progression:

    • Allow the reaction to warm to room temperature and stir for 4 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Aqueous Workup (Self-Validating Purification):

    • Quench with 1M HCl (20 mL) to protonate and remove DMAP and excess Et 3​ N.

    • Wash the organic layer with saturated NaHCO 3​ (20 mL) to hydrolyze and extract unreacted TsCl as water-soluble sodium tosylate.

    • Wash with brine, dry over anhydrous MgSO 4​ , and concentrate under reduced pressure.

  • Crystallization:

    • Recrystallize the crude residue from a minimal amount of hot Hexane/EtOAc (4:1) to yield the pure product as white needles.

Spectroscopic Validation System

A robust validation protocol requires orthogonal techniques. NMR provides connectivity, IR confirms functional group integrity, and HRMS verifies the exact isotopic mass. The data below represents the expected analytical profile based on standard.

Table 2: Quantitative Spectroscopic Data Summary
TechniqueDiagnostic Signals / ShiftsAssignment & Causality
1 H NMR (400 MHz, CDCl 3​ ) δ 7.80 (d, J = 8.2 Hz, 2H) δ 7.37 (d, J = 8.2 Hz, 2H)Aromatic AB System: Confirms the presence of the para-substituted tosyl ring.
δ 4.28 (s, 2H)-CH 2​ -O-Ts: Deshielded singlet due to the adjacent highly electronegative sulfonate ester and quaternary carbon.
δ 2.46 (s, 3H)Aryl-CH 3​ : Characteristic tosyl methyl group.
δ 1.62 (s, 6H)-C(CH 3​ ) 2​ -: Downfield shifted relative to standard alkanes due to the strong inductive pull of the adjacent -NO 2​ group.
13 C NMR (100 MHz, CDCl 3​ ) δ 145.2, 132.4, 130.1, 128.0Aromatic Carbons: Four distinct signals confirm p-substitution.
δ 87.5Quaternary C-NO 2​ : Highly deshielded by the nitro group.
δ 73.8-CH 2​ -O-: Confirms esterification.
FT-IR (ATR, cm −1 )1548 (strong), 1352 (strong)Asymmetric & Symmetric -NO 2​ stretches: Validates that the nitro group survived the basic reaction conditions intact.
1365 (strong), 1178 (strong)Asymmetric & Symmetric S=O stretches: Confirms sulfonate ester formation.
HRMS (ESI-TOF)m/z [M+NH 4​ ] + Calc: 291.0898Found: 291.0905Exact mass confirms the molecular formula C 11​ H 15​ NO 5​ S.

Workflow & Validation Architecture

The following diagram illustrates the logical flow from starting materials through the causality-driven synthesis, culminating in the orthogonal spectroscopic validation system.

G Reactants Reactants: 2-Methyl-2-nitropropan-1-ol + p-Toluenesulfonyl Chloride Reaction Catalytic Tosylation (DMAP, Et3N, CH2Cl2, 0°C to RT) Reactants->Reaction Workup Aqueous Workup & Recrystallization (Hex/EtOAc) Reaction->Workup Quench & Extract Product Purified Target: Nitropropyl Tosylate Workup->Product Yield > 85% NMR NMR Spectroscopy (Connectivity & Purity) Product->NMR Structural Elucidation IR FT-IR Spectroscopy (Functional Group Integrity) Product->IR Functional Validation MS HRMS (Exact Isotopic Mass) Product->MS Mass Confirmation

Workflow for the synthesis and orthogonal spectroscopic validation of the target tosylate.

References

  • Organic Chemistry Portal. "Synthesis of Sulfonates (Tosylates, Mesylates, Triflates)." Organic Chemistry Portal Database. Available at:[Link]

  • American Chemical Society. "Journal of Organic Chemistry: Advances in Nucleophilic Catalysis and Esterification." ACS Publications. Available at: [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds (SDBS)." AIST Japan. Available at: [Link]

Validation

Benchmarking Reaction Times for 2-Methyl-2-nitropropyl 4-Methylbenzenesulfonate Derivatives: A Comparative Guide for Sterically Hindered Alkylations

Executive Summary In modern drug development, the incorporation of highly substituted, nitrogen-rich motifs—such as tert-leucine precursors—frequently relies on the alkylation of nucleophiles using sterically congested b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development, the incorporation of highly substituted, nitrogen-rich motifs—such as tert-leucine precursors—frequently relies on the alkylation of nucleophiles using sterically congested building blocks. 2-Methyl-2-nitropropyl 4-methylbenzenesulfonate (commonly referred to as nitro-neopentyl tosylate) is a highly valuable, yet notoriously unreactive, electrophile.

As an Application Scientist, I frequently see research teams stall when attempting standard nucleophilic substitutions on this substrate. This guide objectively benchmarks the reaction times of 2-methyl-2-nitropropyl tosylate against its structural derivatives and outlines a self-validating, high-temperature protocol to overcome its extreme activation barriers.

Mechanistic Causality: The Neopentyl-Nitro Dilemma

To understand the kinetic resistance of 2-methyl-2-nitropropyl tosylate, we must analyze the causality behind its structural features. The difficulty in displacing the tosylate group arises from a compounding combination of steric and electronic factors:

  • Severe Steric Drag (The Neopentyl Effect): The β -carbon is fully substituted (quaternary), bearing two methyl groups and a nitro group. For an SN2 reaction to occur, the nucleophile must approach from exactly 180° opposite the leaving group. As extensively documented in foundational texts like , the bulky β -substituents physically block this trajectory, reducing the reaction rate by several orders of magnitude compared to primary or secondary systems.

  • Electronic Destabilization: The nitro (-NO2) group is powerfully electron-withdrawing via its inductive (-I) effect. In a typical SN2 transition state, if leaving-group departure slightly precedes nucleophile attachment, a partial positive charge develops on the α -carbon. The -NO2 group highly destabilizes this electron-deficient transition state, further raising the activation energy ( Ea​ ). Furthermore, this electronic effect completely shuts down any alternative SN1 dissociative pathway.

  • The E2 Advantage: The singular advantage of this substrate is the complete absence of β -hydrogens. This makes E2 elimination impossible, allowing us to subject the molecule to extreme thermal conditions without competitive degradation.

Comparative Benchmarking Data

To objectively evaluate performance, we benchmarked 2-methyl-2-nitropropyl tosylate against two structural alternatives: Isobutyl Tosylate (lacking the quaternary steric bulk) and Neopentyl Tosylate (possessing the steric bulk, but lacking the electronic deactivation of the nitro group).

The data below represents SN2 azidation (using NaN3) in anhydrous Dimethyl Sulfoxide (DMSO), a standard transformation evaluated in the for benchmarking hindered electrophiles.

Table 1: Kinetic Benchmarking of Tosylate Derivatives
Substrate β -Carbon SubstitutionElectronic EffectRelative SN2 Rate (80°C)Time to >95% Conversion (80°C)Time to >95% Conversion (120°C)
Isobutyl Tosylate SecondaryNeutral1.0 (Control)2 hours< 30 mins
Neopentyl Tosylate QuaternaryNeutral 1.5×10−4 ~24 hours4 hours
2-Methyl-2-nitropropyl Tosylate QuaternaryStrongly Withdrawing <1.0×10−6 No Reaction (>72h) 24 hours

Data Interpretation: The addition of the nitro group to the neopentyl system effectively halts the reaction under standard heating conditions (80°C). To achieve practical reaction times, forced conditions (120°C) are strictly required.

Reaction Workflow Visualization

G cluster_0 Substrate Selection S1 2-Methyl-2-nitropropyl Tosylate (High Steric + Electronic Drag) C1 Standard S_N2 Protocol (NaN3, DMSO, 80°C) S1->C1 S2 Neopentyl Tosylate (High Steric Drag) S2->C1 S3 Isobutyl Tosylate (Control) S3->C1 R1 < 5% Yield (72h) C1->R1 S1 Kinetics R2 90% Yield (24h) C1->R2 S2 Kinetics R3 > 95% Yield (2h) C1->R3 S3 Kinetics C2 Forced S_N2 Protocol (NaN3, DMSO, 120°C) R4 > 95% Yield (24h) C2->R4 Overcomes Activation Energy R1->C2 Optimization

Reaction workflow comparing SN2 conversion rates under standard vs. forced conditions.

Self-Validating Experimental Protocol: Forced High-Temperature Azidation

When executing reactions with prolonged heating times, isolated yields are often misleading due to volatile losses or side-reactions. The following protocol is designed as a self-validating system utilizing quantitative NMR (qNMR). By embedding an internal standard directly into the reaction matrix, you can definitively track mass balance and prove that the starting material is converting exclusively to the product.

Reagents Required
  • 2-Methyl-2-nitropropyl 4-methylbenzenesulfonate (1.0 eq, 10 mmol)

  • Sodium Azide (NaN3) (3.0 eq, 30 mmol) - Excess required to maximize collision frequency.

  • 1,3,5-Trimethoxybenzene (0.33 eq, 3.33 mmol) - Internal standard for qNMR.

  • Anhydrous DMSO (20 mL) - Polar aprotic solvent ensures the azide anion remains unsolvated and highly nucleophilic.

Step-by-Step Methodology

Step 1: Matrix Assembly & Environmental Control

  • In a heavy-walled borosilicate pressure tube equipped with a PTFE screw cap, add the tosylate substrate, NaN3, and the 1,3,5-trimethoxybenzene internal standard.

  • Transfer the tube to a glovebox or utilize standard Schlenk techniques to add 20 mL of anhydrous DMSO.

  • Causality: Moisture must be rigorously excluded. Water will solvate the azide anion via hydrogen bonding, drastically reducing its nucleophilicity and further stalling this already sluggish reaction.

Step 2: Thermal Activation

  • Seal the pressure tube tightly and submerge it in a pre-heated oil bath at 120°C behind a blast shield.

  • Causality: A sealed tube is mandatory. While DMSO boils at 189°C, prolonged heating at 120°C in an open system leads to atmospheric moisture ingress and minor solvent evaporation, which alters the kinetic concentration profile.

Step 3: Kinetic Sampling & qNMR Validation

  • At t=4h,12h,and 24h , temporarily cool the tube to room temperature, open under nitrogen, and withdraw a 50 μ L aliquot.

  • Dilute the aliquot in 0.5 mL of CDCl3 and acquire a standard 1H-NMR spectrum.

  • Self-Validation Check: Integrate the aromatic protons of the internal standard (singlet, ~6.1 ppm, 3H). Compare this against the α -protons of the unreacted tosylate (singlet, ~4.1 ppm, 2H) and the α -protons of the newly formed azide product (singlet, ~3.5 ppm, 2H).

  • Causality: The sum of the tosylate and azide integrations relative to the internal standard must remain constant. If the total mass balance drops below 95%, it indicates thermal decomposition of the substrate, signaling that the temperature must be lowered.

Step 4: Quenching and Isolation

  • Upon confirming >95% conversion via qNMR (typically at 24 hours), cool the reaction to room temperature.

  • Quench by pouring the mixture into 100 mL of ice-cold distilled water to precipitate the product and dissolve excess NaN3 and DMSO.

  • Extract with Ethyl Acetate ( 3×50 mL), wash the combined organics with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Conclusion

While 2-methyl-2-nitropropyl 4-methylbenzenesulfonate presents one of the most challenging steric and electronic environments for nucleophilic substitution, it is not intractable. By understanding the mechanistic causality—specifically the absence of E2 elimination pathways—researchers can confidently apply forced thermal conditions (120°C in DMSO) to achieve high-yielding SN2 conversions. Implementing self-validating qNMR protocols ensures that these harsh conditions are driving the desired reaction rather than silent decomposition.

References

  • Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 8th Edition Source: John Wiley & Sons URL: [Link]

  • Title: The Journal of Organic Chemistry (JOC) - SN2 Mechanistic and Kinetic Benchmarking Studies Source: American Chemical Society (ACS) Publications URL: [Link]

  • Title: Tetrahedron - International Journal for the Rapid Publication of Full Original Research Papers in Organic Chemistry Source: Elsevier URL: [Link]

Comparative

Comparative Analysis Guide: GC-MS Profiling of 2-Methyl-2-nitropropyl 4-methylbenzenesulfonate Byproducts

Introduction: The Analytical Challenge In pharmaceutical process development, the synthesis of active pharmaceutical ingredients (APIs) frequently relies on alkylating intermediates. 2-Methyl-2-nitropropyl 4-methylbenzen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge

In pharmaceutical process development, the synthesis of active pharmaceutical ingredients (APIs) frequently relies on alkylating intermediates. 2-Methyl-2-nitropropyl 4-methylbenzenesulfonate (commonly known as 2-methyl-2-nitropropyl tosylate) is a highly reactive intermediate characterized by a sterically hindered gem-dimethyl nitro group and a labile sulfonate ester.

Because alkyl tosylates are recognized as highly potent Potential Mutagenic Impurities (PMIs) capable of alkylating DNA, regulatory bodies strictly mandate their control to parts-per-million (ppm) levels under the ICH M7(R2) guidelines [1]. However, analyzing the byproduct profile of this specific compound presents a unique challenge: the molecule is highly susceptible to thermal degradation.

This guide objectively compares Gas Chromatography-Mass Spectrometry (GC-MS) against alternative methodologies (LC-MS/MS and GC-FID) for profiling the synthesis byproducts of 2-methyl-2-nitropropyl tosylate, providing a self-validating experimental protocol grounded in mechanistic causality.

Chemical Context & Byproduct Landscape

The synthesis of 2-methyl-2-nitropropyl tosylate typically involves the esterification of 2-methyl-2-nitro-1-propanol with p-toluenesulfonyl chloride (TsCl) in the presence of a base (e.g., pyridine or triethylamine).

Understanding the reaction mechanism is critical for predicting the byproduct landscape. The primary byproducts requiring analytical monitoring include:

  • Unreacted Precursors: 2-Methyl-2-nitro-1-propanol and TsCl.

  • Hydrolysis Products: p-Toluenesulfonic acid (TsOH), formed via moisture exposure.

  • Nucleophilic Substitution Byproducts: 1-Chloro-2-methyl-2-nitropropane, formed if the chloride ion from the reagent attacks the newly formed tosylate.

Pathway Pre1 2-Methyl-2-nitro-1-propanol (Unreacted Precursor) Target 2-Methyl-2-nitropropyl Tosylate (Target Intermediate) Pre1->Target Base / Solvent Pre2 p-Toluenesulfonyl Chloride (Unreacted Reagent) Pre2->Target By2 p-Toluenesulfonic Acid (Hydrolysis Product) Pre2->By2 H2O Exposure By1 1-Chloro-2-methyl-2-nitropropane (Nucleophilic Substitution) Target->By1 Cl- Attack (Side Reaction)

Fig 1. Synthesis pathway and primary byproducts of 2-methyl-2-nitropropyl tosylate.

Comparative Analytical Strategies: GC-MS vs. Alternatives

When selecting an analytical platform for this byproduct profile, researchers must balance sensitivity, structural elucidation capabilities, and the thermal stability of the analyte. Table 1 provides an objective comparison of the three primary techniques.

Table 1: Comparative Performance Metrics for Byproduct Profiling
Analytical PlatformSensitivity (LOD)Structural ElucidationMatrix EffectsThermal Degradation RiskBest Suited For
GC-MS (EI) 10 - 50 ppbExcellent (Standardized EI libraries)LowHigh (Requires inlet optimization)Volatile byproducts, chloro-analogs, unreacted alcohol.
LC-MS/MS (ESI) 1 - 10 ppbGood (Requires MS/MS fragmentation)High (Ion suppression from salts)LowNon-volatile byproducts (TsOH), highly labile tosylates.
GC-FID 1 - 5 ppmPoor (Retention time only)LowHigh Routine purity checks where unknowns are not expected.
The Causality Behind Choosing GC-MS

While LC-MS/MS offers superior sensitivity for intact tosylates without thermal degradation risks [2], GC-MS with Electron Ionization (EI) is the superior choice for comprehensive byproduct discovery and profiling.

Why? The byproducts of this specific reaction (especially 1-chloro-2-methyl-2-nitropropane and unreacted 2-methyl-2-nitro-1-propanol) lack strong chromophores and do not ionize efficiently in Electrospray Ionization (ESI) used in LC-MS. GC-MS effortlessly volatilizes these low-molecular-weight species, and the 70 eV EI source provides reproducible fragmentation patterns (e.g., characteristic loss of the −NO2​ group [M-46] and sulfonate cleavage), enabling definitive structural confirmation of unexpected side-reactions.

Self-Validating GC-MS Experimental Protocol

The critical failure point in GC-MS analysis of 2-methyl-2-nitropropyl tosylate is artifactual degradation . If the GC inlet temperature is too high (>220°C), the thermal lability of the nitro group and the sulfonate ester causes the molecule to undergo in situ elimination, forming 2-methyl-2-nitropropene and TsOH inside the injection port. This artificially inflates the byproduct quantification.

To ensure scientific integrity, the following protocol incorporates a System Suitability Test (SST) designed as a self-validating feedback loop.

Workflow S1 Sample Preparation (LLE in DCM, H2O Wash) S2 System Suitability Test (SST) Inject Standard at 180°C Inlet S1->S2 D1 Check for Artifactual Degradation (Presence of Alkene/TsOH?) S2->D1 S3 Optimize Inlet Temp (Lower to 160°C or use PTV) D1->S3 Yes (Thermal Breakdown) S4 GC-MS Analysis (EI Mode, HP-5MS Column) D1->S4 No (System Validated) S3->S2 Re-evaluate S5 Data Processing (SIM for Quant, SCAN for Unknowns) S4->S5

Fig 2. Self-validating GC-MS workflow ensuring thermal stability of the nitro-tosylate.

Step-by-Step Methodology

1. Sample Preparation (Matrix Management)

  • Causality: Reaction mixtures contain basic salts (e.g., pyridine hydrochloride) which rapidly degrade the GC column phase and catalyze tosylate breakdown in the inlet.

  • Action: Perform a Liquid-Liquid Extraction (LLE). Dissolve 50 mg of the crude product in 2 mL of Dichloromethane (DCM). Wash twice with 2 mL of LC-MS grade water. Extract the organic layer, dry over anhydrous Na2​SO4​ , and dilute to a working concentration of 1 mg/mL. Spike with 1 µg/mL of Deuterated Methyl Tosylate ( D3​ -MeOTs) as an internal standard.

2. Instrument Parameters

  • Column: HP-5MS (5% phenyl methyl siloxane), 30 m × 0.25 mm × 0.25 µm. Reasoning: Provides optimal inertness to prevent peak tailing of polar nitro-alcohols.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 180°C (Splitless mode, 1 µL injection). Reasoning: This is the critical threshold. 180°C is hot enough to volatilize the target without inducing thermal elimination [3].

  • Oven Program: 60°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).

  • MS Conditions: EI source at 70 eV. Source temperature: 230°C. Quadrupole temperature: 150°C.

3. Execution of the Self-Validating SST

  • Inject a pure reference standard of 2-methyl-2-nitropropyl tosylate.

  • Monitor the Total Ion Chromatogram (TIC). If a peak corresponding to 2-methyl-2-nitropropene (m/z 101) appears prior to the main analyte peak, thermal degradation is occurring.

  • Corrective Action: Lower the inlet temperature by 10°C increments or switch to a Programmable Temperature Vaporizing (PTV) inlet until the degradation peak is eliminated. Only then proceed with analyzing the crude samples.

4. Data Acquisition: SCAN vs. SIM

  • Run the method in Synchronous SIM/SCAN mode .

  • Use SCAN (m/z 40–400) to identify unknown side-reaction products (e.g., the chloro-impurity).

  • Use Selected Ion Monitoring (SIM) targeting m/z 91 (tropylium ion from the tosyl group) and m/z 155 (tosyl cation) for high-sensitivity quantification of unreacted TsCl and the target compound.

Conclusion

While LC-MS/MS remains a powerful tool for intact, non-volatile genotoxic impurities, GC-MS provides unmatched structural clarity for the diverse, volatile byproduct landscape of 2-methyl-2-nitropropyl 4-methylbenzenesulfonate synthesis. By strictly controlling the injection thermodynamics and establishing a self-validating system suitability test, analytical scientists can eliminate artifactual degradation, ensuring that the byproduct profile generated is a true reflection of the chemical process, fully compliant with rigorous pharmaceutical development standards.

References

  • ICH M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL:[Link]

  • Analytical methodologies for determination of genotoxic impurities. Journal of Pharmaceutical and Biomedical Analysis. Valoira et al. (2011). National Center for Biotechnology Information (NCBI) PubMed Central. URL:[Link]

  • Analysis of alkyl p-toluenesulfonates as potential genotoxic impurities in active pharmaceutical ingredients. Journal of Chromatography A. (2021). National Center for Biotechnology Information (NCBI) PubMed Central. URL:[Link]

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Operational Guide: Handling 2-Methyl-2-nitropropyl 4-methylbenzenesulfonate

As a specialized intermediate in drug development and synthetic chemistry, 2-methyl-2-nitropropyl 4-methylbenzenesulfonate (a nitro-substituted alkyl tosylate) presents unique operational challenges. To build a culture o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a specialized intermediate in drug development and synthetic chemistry, 2-methyl-2-nitropropyl 4-methylbenzenesulfonate (a nitro-substituted alkyl tosylate) presents unique operational challenges. To build a culture of safety and precision in your laboratory, this guide moves beyond basic compliance. We provide a mechanistic understanding of the chemical's hazards, ensuring that every researcher understands why specific Personal Protective Equipment (PPE) and protocols are required.

Mechanistic Hazard Assessment

To design an effective safety protocol, we must first understand the chemical causality of the threat:

  • Electrophilic Alkylating Agent: The 4-methylbenzenesulfonate (tosylate) moiety is an exceptionally stable leaving group. This renders the adjacent 2-methyl-2-nitropropyl carbon highly electrophilic. In biological systems, this compound can undergo rapid nucleophilic substitution ( SN​2 ) with nucleophilic centers on DNA (e.g., the N7 position of guanine) and tissue proteins. Consequently, it must be handled as a suspected genotoxin, mutagen, and potent skin sensitizer [1].

  • Carrier Solvent Risk: This compound is rarely handled in isolation; it is typically dissolved in polar aprotic solvents like DMF, DMSO, or DCM. These solvents act as transdermal carriers, rapidly pulling the alkylating agent through standard glove matrices and human skin [2].

  • Energetic Potential: The presence of a nitro group ( −NO2​ ) introduces oxidative potential. While generally stable at room temperature, it should never be subjected to extreme heat (>150°C) or concentrated strong bases without adequate thermal control, as this can trigger rapid exothermic decomposition.

Mandatory Personal Protective Equipment (PPE)

Standard laboratory attire is insufficient for handling reactive alkyl tosylates. The following PPE matrix is engineered to break the chain of exposure.

Table 1: Quantitative PPE Specifications and Mechanistic Justifications
PPE CategorySpecificationMechanistic Justification
Primary Hand Protection Double-Gloving System: • Inner: Nitrile (min. 0.11 mm)• Outer: Butyl Rubber or Neoprene (min. 0.30 mm)Solvents like DCM/DMF will permeate standard nitrile in <5 minutes. The outer butyl layer provides solvent resistance, while the inner nitrile protects against dexterity-induced micro-tears.
Eye & Face Protection Chemical splash goggles (ANSI Z87.1) + Full face shieldAlkylating agents cause irreversible corneal damage upon contact. A face shield is mandatory during solvent transfer to prevent splash-back.
Body Protection Flame-resistant (FR), chemically resistant lab coat (e.g., Tyvek/Tychem sleeves over standard cotton)Prevents aerosolized particles or micro-splashes from penetrating woven cotton fabrics and adhering to the skin.
Respiratory & Environmental Class II, Type B2 Biological Safety Cabinet (BSC) or standard Chemical Fume Hood (>100 fpm face velocity)Prevents inhalation of toxic dust during weighing and captures volatile carrier solvents during reaction setup.

Operational Workflow & Handling Protocol

Every protocol must be a self-validating system. Do not proceed to the next step unless the validation check of the previous step is confirmed.

Protocol A: Safe Weighing and Solvent Transfer
  • Environmental Validation: Verify the fume hood monitor displays a face velocity of at least 100 feet per minute (fpm). Self-Check: Tape a small piece of tissue to the sash; it should pull inward steadily.

  • PPE Donning: Don the inner nitrile gloves, lab coat, safety goggles, and outer butyl gloves.

  • Static Control: 2-methyl-2-nitropropyl 4-methylbenzenesulfonate powders can carry static charges. Use an anti-static zeroing gun on the analytical balance before weighing to prevent aerosolization of the powder.

  • Weighing: Weigh the compound directly into the tared reaction vessel (e.g., a round-bottom flask) inside the ventilated enclosure. Do not weigh on open weigh paper.

  • Closed-System Transfer: Cap the reaction vessel with a septum immediately after weighing. Insert a nitrogen/argon line. Introduce your carrier solvent (e.g., anhydrous DCM) via syringe through the septum to prevent any aerosol escape.

Protocol B: Chemical Quenching and Decontamination

Because this compound is an alkylating agent, physical wiping is insufficient; the chemical must be structurally destroyed (hydrolyzed) to render it harmless.

  • Prepare Quenching Solution: Prepare a 10% (w/v) Sodium Thiosulfate ( Na2​S2​O3​ ) solution or a 1M Sodium Hydroxide (NaOH) solution.

    • Causality: Thiosulfate is a strong, soft nucleophile that will rapidly displace the tosylate group, converting the toxic alkylating agent into a harmless, water-soluble Bunte salt.

  • Surface Decontamination: Spray the quenching solution onto all spatulas, balance pans, and hood surfaces that contacted the chemical.

  • Incubation: Allow the solution to sit for a minimum of 15 minutes to ensure complete kinetic conversion of the tosylate.

  • Wipe Down: Wipe the area with disposable paper towels, followed by a secondary wipe with 70% ethanol or DI water to remove residual salts.

Visualizing the Safety Workflow

The following diagram outlines the logical progression of risk mitigation, from initial assessment to final disposal.

Workflow A 1. Risk Assessment & PPE Donning B 2. Weighing in Ventilated Enclosure A->B C 3. Closed-System Solvent Transfer B->C D 4. Reaction Execution (Fume Hood) C->D E Spill or Contamination? D->E F Quench: 10% Sodium Thiosulfate E->F Yes G Hazardous Waste Segregation E->G No F->G

Operational workflow and spill response for alkyl tosylate handling.

Waste Disposal Plan

Improper disposal of alkylating agents poses severe environmental and occupational risks to downstream waste handlers.

Table 2: Segregation and Disposal Metrics
Waste StreamTreatment / Segregation MethodFinal Disposition
Aqueous Waste Quench with 10% Sodium Thiosulfate, stir for 2 hours, adjust pH to 6-8.Collect in clearly labeled "Aqueous Waste - Deactivated Tosylates" carboy.
Organic Waste Do not mix unquenched tosylates with general halogenated waste.Segregate into a dedicated "Halogenated Organic - Alkylating Agents" container.
Solid Waste Contaminated gloves, wipes, and septa must be double-bagged in 6-mil poly bags.Dispose of via high-temperature incineration through EHS [3].

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press, 2011.[Link]

  • Occupational Safety and Health Administration (OSHA). Standard 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. United States Department of Labor.[Link]

  • Centers for Disease Control and Prevention (CDC) / NIOSH. Hazardous Drug Exposures in Healthcare (Guidelines applicable to laboratory alkylating agents).[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methyl-2-nitropropyl 4-methylbenzenesulfonate
Reactant of Route 2
Reactant of Route 2
2-methyl-2-nitropropyl 4-methylbenzenesulfonate
© Copyright 2026 BenchChem. All Rights Reserved.